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  • Product: [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride
  • CAS: 1803581-25-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride: Chemical Properties and Structural Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride is a substituted hydrazine derivative of interest in medicinal chemistry and drug discove...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride is a substituted hydrazine derivative of interest in medicinal chemistry and drug discovery. Hydrazine and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, serving as crucial intermediates in the synthesis of various pharmaceuticals.[1][2] Substituted hydrazines are integral building blocks for the creation of novel heterocyclic compounds with potential therapeutic applications, including antimicrobial, anticonvulsant, and anti-inflammatory agents.[1] This guide provides a comprehensive overview of the chemical properties and structural analysis of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride, offering insights for its application in research and development.

Chemical and Physical Properties

The physicochemical properties of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride are crucial for its handling, storage, and application in synthetic chemistry. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from available data and the known characteristics of similar hydrazine derivatives. The compound is expected to be a solid at room temperature and, as a dihydrochloride salt, should exhibit solubility in polar solvents.

PropertyValueSource
CAS Number 1803581-25-0
Molecular Formula C7H10Cl4N2
Molecular Weight 267.98 g/mol Calculated
Physical Form Powder
Storage Temperature Room Temperature

Note: Some properties are provided by chemical suppliers and should be confirmed with in-house analysis.

Structural Analysis

The structural elucidation of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride relies on a combination of spectroscopic techniques. Each method provides unique information about the molecular framework and functional groups present.

Chemical Structure

Caption: Chemical structure of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (-CH₂-) protons, and the amine (-NH and -NH₂⁺) protons. The aromatic protons on the dichlorophenyl ring will likely appear as a complex multiplet in the downfield region (typically δ 7.0-7.5 ppm). The methylene protons adjacent to the hydrazine moiety would present as a singlet or a multiplet depending on coupling with the NH protons, likely in the range of δ 3.5-4.5 ppm. The hydrazine protons will be broad and their chemical shift will be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons and one aliphatic carbon of the methylene group. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing chlorine substituents.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

  • N-H stretching: Broad bands in the region of 3000-3400 cm⁻¹ corresponding to the primary and secondary amine groups of the hydrazine moiety.

  • C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C=C stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-Cl stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹, will indicate the presence of the chloro-substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For [(2,3-Dichlorophenyl)methyl]hydrazine, the molecular ion peak would be expected at m/z corresponding to the free base (C₇H₈Cl₂N₂). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways would involve the loss of the hydrazine group or cleavage of the benzyl-hydrazine bond.

Proposed Synthesis Workflow

Substituted hydrazines are commonly synthesized through the reduction of corresponding diazonium salts or by the reaction of a halide with hydrazine. A plausible synthetic route to [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride is outlined below.

synthesis_workflow start 2,3-Dichlorobenzaldehyde step1 Reductive Amination (e.g., with Hydrazine Hydrate) start->step1 Reactant intermediate [(2,3-Dichlorophenyl)methyl]hydrazine step1->intermediate Forms step2 Salt Formation (with HCl) intermediate->step2 Reactant product [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride step2->product Final Product

Caption: Proposed synthesis workflow for [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride.

Experimental Protocol (Hypothetical)
  • Synthesis of the Hydrazine: 2,3-Dichlorobenzaldehyde is reacted with an excess of hydrazine hydrate in a suitable solvent such as ethanol. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the hydrazone intermediate, which is then reduced in situ or in a subsequent step to yield [(2,3-Dichlorophenyl)methyl]hydrazine.

  • Purification of the Free Base: The crude product is purified using standard techniques such as extraction and column chromatography to isolate the free base.

  • Formation of the Dihydrochloride Salt: The purified [(2,3-Dichlorophenyl)methyl]hydrazine is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl) to precipitate the dihydrochloride salt.

  • Isolation and Drying: The precipitated salt is collected by filtration, washed with a non-polar solvent to remove any remaining impurities, and dried under vacuum to yield the final product.

Applications in Drug Development

Hydrazine derivatives are valuable precursors in the synthesis of a wide array of heterocyclic compounds with diverse pharmacological activities.[1][2] The [(2,3-Dichlorophenyl)methyl] moiety can be incorporated into various molecular scaffolds to explore its impact on biological activity. Potential areas of application include:

  • Anticonvulsants: The dichlorophenyl group is present in some known anticonvulsant drugs, and its incorporation into new hydrazine-based scaffolds could lead to the discovery of novel antiepileptic agents.

  • Antimicrobial Agents: Hydrazones and other hydrazine derivatives have shown promising antibacterial and antifungal activities.[1]

  • Enzyme Inhibitors: The hydrazine functional group can interact with the active sites of various enzymes, making these compounds candidates for the development of targeted enzyme inhibitors.

Safety and Handling

Conclusion

[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride is a chemical intermediate with potential for use in the synthesis of novel, biologically active compounds. This guide has provided an overview of its chemical properties, a detailed approach to its structural analysis, a plausible synthetic route, and its potential applications in drug discovery. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • PubChem. Methylhydrazine. National Center for Biotechnology Information. [Link]

  • Asadi, Z., & Asadpour, R. (2015). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Advanced Pharmaceutical Bulletin, 5(4), 549–556. [Link]

  • Google Patents. (2019). Preparation process of methylhydrazine. CN109503418B.
  • Li, W., & Zhang, H. (2016). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. ResearchGate. [Link]

  • Google Patents. (2009). Pyrazolopyrimidinone derivatives having pde7 inhibiting action. CA2439784C.
  • Kumari, A., Singh, R. K., & Kumar, S. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity, e202401132. [Link]

  • Harrowfield, J., & Kim, Y. (2004). Synthesis of pyridine-alkoxide ligands for formation of polynuclear complexes. New Journal of Chemistry, 28(9), 1109-1115. [Link]

Sources

Exploratory

Synthesis pathways and reaction mechanisms for[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride

An In-depth Technical Guide to the Synthesis of [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride Introduction and Significance [(2,3-Dichlorophenyl)methyl]hydrazine, often referred to as (2,3-dichlorobenzyl)hydrazin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride

Introduction and Significance

[(2,3-Dichlorophenyl)methyl]hydrazine, often referred to as (2,3-dichlorobenzyl)hydrazine, and its dihydrochloride salt (CAS No: 1803581-25-0)[1], is a critical chemical intermediate in the field of pharmaceutical development. Its primary significance lies in its role as a precursor in the synthesis of Lamotrigine[2][3], an essential anticonvulsant drug used for the treatment of epilepsy and bipolar disorder[2]. The structural integrity and purity of this hydrazine intermediate are paramount as they directly influence the yield and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the plausible synthetic pathways, reaction mechanisms, and experimental considerations for the preparation of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride, tailored for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, [(2,3-Dichlorophenyl)methyl]hydrazine, points to two primary building blocks: a 2,3-dichlorophenyl carbonyl equivalent and a hydrazine moiety. This analysis identifies 2,3-dichlorobenzaldehyde as the most direct and industrially viable starting material. The synthetic strategy, therefore, hinges on the efficient formation of a C-N bond between the benzyl group and the hydrazine nitrogen, followed by stabilization as the dihydrochloride salt.

The overall synthetic workflow can be visualized as a two-stage process starting from the readily available 2,3-dichlorotoluene.

G A 2,3-Dichlorotoluene B Stage 1: Oxidation A->B Oxidant (e.g., H₂O₂) Catalyst (Co/Mo/Br) C 2,3-Dichlorobenzaldehyde B->C D Stage 2: Reductive Amination C->D 1. Hydrazine (N₂H₄) 2. Reducing Agent (e.g., NaBH₄) E [(2,3-Dichlorophenyl)methyl]hydrazine (Free Base) D->E F Stage 3: Salt Formation E->F Hydrochloric Acid (HCl) G [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride (Target Molecule) F->G

Caption: Overall Synthetic Workflow.

Stage 1: Synthesis of Key Precursor: 2,3-Dichlorobenzaldehyde

The synthesis of 2,3-dichlorobenzaldehyde is a crucial first step, typically achieved through the selective oxidation of 2,3-dichlorotoluene. This transformation is challenging due to the potential for over-oxidation to the corresponding carboxylic acid.

Reaction Mechanism: Free-Radical Halogenation and Hydrolysis

One common industrial method involves a free-radical bromination of the benzylic position of 2,3-dichlorotoluene, initiated by a radical initiator like azobisisobutyronitrile (AIBN). The resulting benzylic bromide is then hydrolyzed to the aldehyde. An alternative, more direct approach is catalytic oxidation.

Catalytic Oxidation of 2,3-Dichlorotoluene

A patented method describes the continuous oxidation of 2,3-dichlorotoluene using hydrogen peroxide as the oxidant in the presence of a multi-component catalyst system.[4][5] This approach offers mild conditions and high efficiency.

Reaction: 2,3-Dichlorotoluene → 2,3-Dichlorobenzaldehyde

Catalyst SystemOxidantSolventTemp. (°C)Residence TimeConversion (%)Yield (%)Reference
Cobalt acetate, Sodium molybdate, Sodium bromide35% H₂O₂Acetic Acid1301800s40.127.2[4]
Cobalt acetate, Sodium molybdate, Sodium bromide35% H₂O₂Acetic Acid1001600s37.925.1[4]
Cobalt acetate, Sodium molybdate, Sodium bromide25% H₂O₂Acetic Acid901200s42.829.0[5]
Experimental Protocol: Catalytic Oxidation (Representative)

This protocol is based on the data presented in patent literature and should be optimized for laboratory scale.[4][5]

  • Catalyst Solution Preparation: Dissolve cobalt acetate and sodium molybdate in a mixture of 2,3-dichlorotoluene and acetic acid.

  • Oxidant Solution Preparation: Dissolve sodium bromide in an aqueous solution of hydrogen peroxide.

  • Reaction: In a suitable reactor (e.g., a continuous flow reactor or a batch reactor equipped with a condenser and temperature control), heat the catalyst solution to the target temperature (90-130°C).

  • Addition: Slowly add the hydrogen peroxide solution to the heated catalyst mixture over a period of several hours.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC), to track the consumption of the starting material and the formation of the product.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with an aqueous solution of sodium sulfite to destroy any remaining peroxide. Extract the product into an organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified further by distillation or recrystallization.

Stage 2 & 3: Synthesis of [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride

The core of the synthesis involves the conversion of 2,3-dichlorobenzaldehyde to the target hydrazine salt. The most direct method is a two-step, one-pot reductive amination process.

Reaction Mechanism: Hydrazone Formation and Reduction
  • Hydrazone Formation: The synthesis begins with the condensation reaction between 2,3-dichlorobenzaldehyde and hydrazine. The lone pair of electrons on one of the hydrazine nitrogen atoms performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and dehydration to yield the corresponding 2,3-dichlorobenzylhydrazone. This reaction is typically acid-catalyzed to activate the carbonyl group.

  • Reduction: The C=N double bond of the intermediate hydrazone is then selectively reduced to a single bond. A mild reducing agent like sodium borohydride (NaBH₄) is ideal for this transformation, as it is selective for the imine/hydrazone group and will not reduce the aromatic ring.

  • Salt Formation: Finally, the resulting free base, [(2,3-Dichlorophenyl)methyl]hydrazine, is treated with two equivalents of hydrochloric acid. Both nitrogen atoms are basic and are protonated to form the stable, crystalline dihydrochloride salt, which can be easily isolated and purified.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Aldehyde Aldehyde Intermediate Intermediate Aldehyde->Intermediate + N₂H₄ Hydrazone Hydrazone Intermediate->Hydrazone - H₂O (Dehydration) Hydrazone_redux Hydrazone_redux Hydrazine_base_salt Hydrazine_base_salt Hydrazine_base Hydrazine_base

Caption: Reaction Mechanism Pathway.

Experimental Protocol: Reductive Amination (Representative)

This is a representative protocol based on standard organic synthesis methodologies for reductive amination and should be adapted and optimized.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2,3-dichlorobenzaldehyde (1 equivalent) and a suitable solvent such as methanol or ethanol.

  • Hydrazone Formation: Cool the solution in an ice bath (0°C). Slowly add hydrazine hydrate (e.g., 1.1 equivalents) dropwise to the stirred solution. A catalytic amount of acetic acid can be added to facilitate the reaction. Allow the mixture to stir at room temperature for 1-2 hours until hydrazone formation is complete (monitor by TLC or LC-MS).

  • Reduction: Cool the reaction mixture again to 0°C. In a separate flask, prepare a solution or slurry of sodium borohydride (NaBH₄, ~1.5 equivalents) in the same solvent. Add the NaBH₄ suspension portion-wise to the hydrazone solution, maintaining the temperature below 10°C.

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Slowly quench the reaction by adding water or dilute HCl to destroy excess NaBH₄.

  • Workup (Isolation of Free Base): Concentrate the mixture under reduced pressure to remove the bulk of the solvent. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Salt Formation: Evaporate the solvent to obtain the crude free base as an oil or solid. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). Add a solution of hydrochloric acid in the same solvent (at least 2 equivalents) dropwise with stirring.

  • Isolation: The [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and the absence of impurities like unreacted aldehyde or hydrazone.

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent ion.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Handling

  • Hydrazine and its derivatives are highly toxic, carcinogenic, and corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium borohydride is flammable and reacts with water to produce hydrogen gas. It should be handled with care and quenched slowly.

  • 2,3-Dichlorobenzaldehyde is an irritant. Avoid contact with skin and eyes.

  • Hydrochloric acid is highly corrosive. Handle with extreme care.

References

  • Madhusudhan, G. et al. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification of a new impurity. Der Pharma Chemica, 4(1), 100-105.

  • Hiji, M. F., et al. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Journal of Beijing University of Chemical Technology, 34(4).

  • Google Patents. (2017). CN106699525A - Method for preparing 2,3-dichlorobenzaldehyde through continuous oxidization of 2,3-dichlorotoluene.

  • Organic Syntheses. Hydrazine, methyl-, sulfate. Coll. Vol. 2, p.418 (1943); Vol. 16, p.53 (1936).

  • ChemicalBook. 2,3-Dichlorobenzaldehyde synthesis.

  • Sigma-Aldrich. [(2,3-dichlorophenyl)methyl]hydrazine dihydrochloride.

  • Google Patents. (2007). WO2007069265A1 - A novel process for the synthesis of lamotrigine and its intermediate.

  • Google Patents. (1966). US3287451A - Process for the preparation of 2, 3-dichloropyrazine.

  • Google Patents. (2019). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

  • Google Patents. (2018). CN106543026B - A kind of preparation method of methyl hydrazine.

  • Singh, A., & Sharma, P. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Chemical Papers.

  • Google Patents. (2016). CN105037196B - The new method of catalytic synthesis of methyl hydrazine under a kind of normal pressure.

  • Sigma-Aldrich. 2,3-Dichlorobenzaldehyde 99%.

  • PubChem. 2,3-Dichloropyrazine.

  • Google Patents. (2001). RU2162081C2 - Method of synthesis of lamotrigine and intermediate compound used for its synthesis.

  • Organic Syntheses. 2,3-dimethylanthraquinone. Coll. Vol. 3, p.310 (1955); Vol. 21, p.45 (1941).

  • Organic Syntheses. 5-Benzo[2][4]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Vol. 86, p.176 (2009).

  • Google Patents. (2019). CN109503418A - A kind of preparation process of methyl hydrazine.

  • Zhang, Y., et al. (2022). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 27(19), 6265.

  • Defense Technical Information Center. (1953). THE METHYLHYDRAZINES.

  • Google Patents. (1997). EP0800520A1 - Process for the preparation of lamotrigine.

  • Prokes, I. (2017). REACTIONS OF HYDRAZINES, REACTIONS OF THE MMH RADICAL CATION, AND STATISTICAL ANALYSIS OF A TWO-DIMENSIONAL GAS CHROMATOGRAPHY MASS SPECTROMETRY METHOD.

  • Ghammamy, S., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(40).

Sources

Foundational

[(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride: A Comprehensive Technical Guide for Advanced Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Specifications, Synthesis, and Application of [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride. Introduction [(2,3-Dichlorophe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Specifications, Synthesis, and Application of [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride.

Introduction

[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride, also known as (2,3-dichlorobenzyl)hydrazine dihydrochloride, is a substituted benzylhydrazine derivative of significant interest in medicinal chemistry and organic synthesis. The presence of the dichlorinated phenyl ring and the reactive hydrazine moiety makes it a valuable building block for the synthesis of novel heterocyclic compounds and a potential pharmacophore in the development of new therapeutic agents. Hydrazine derivatives are known to exhibit a wide range of biological activities, and their utility as intermediates is well-established in the synthesis of pharmaceuticals and agrochemicals.

This technical guide provides a detailed overview of the core physicochemical specifications, a plausible synthetic route, analytical methodologies for quality control, and essential safety and handling protocols for [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge for the effective and safe utilization of this compound in their work.

Core Physicochemical Specifications

The fundamental properties of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride are summarized in the table below. These specifications are critical for its identification, handling, and use in chemical reactions.

ParameterSpecificationSource
Chemical Name [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride
Synonym (2,3-dichlorobenzyl)hydrazine dihydrochloride
CAS Number 1803581-25-0
Molecular Formula C₇H₁₀Cl₄N₂
Molecular Weight 264.00 g/mol Calculated
Physical Form Powder

Note: The molecular weight was calculated based on the provided molecular formula.

Synthesis and Mechanistic Insights

The synthesis of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride can be approached through several established methods for preparing substituted benzylhydrazines. A common and effective strategy involves the reaction of a corresponding benzyl halide with hydrazine, followed by salt formation.

Proposed Synthetic Pathway

The logical synthesis commences with the chlorination of 2,3-dichlorotoluene to yield 2,3-dichlorobenzyl chloride. This intermediate is then reacted with a protected form of hydrazine or hydrazine hydrate, followed by treatment with hydrochloric acid to produce the final dihydrochloride salt.

Synthesis_Pathway Proposed Synthesis of [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride A 2,3-Dichlorotoluene B 2,3-Dichlorobenzyl Chloride A->B Chlorinating Agent (e.g., SO₂Cl₂), Radical Initiator C (2,3-Dichlorobenzyl)hydrazine B->C Hydrazine Hydrate (N₂H₄·H₂O) or protected hydrazine D [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride C->D Hydrochloric Acid (HCl)

Caption: Proposed synthetic route for [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride.

Experimental Protocol: Synthesis of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride

Step 1: Synthesis of 2,3-Dichlorobenzyl Chloride

  • To a solution of 2,3-dichlorotoluene in a suitable solvent (e.g., carbon tetrachloride), add a radical initiator such as azobisisobutyronitrile (AIBN).

  • Heat the mixture to reflux.

  • Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to the reaction mixture.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., Gas Chromatography).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting 2,3-dichlorobenzyl chloride by distillation or chromatography.

Step 2: Synthesis of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride

  • In a round-bottom flask, dissolve 2,3-dichlorobenzyl chloride in a suitable solvent like ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess hydrazine hydrate.

  • Dissolve the crude (2,3-dichlorobenzyl)hydrazine in a minimal amount of ethanol.

  • Cool the solution in an ice bath and add a concentrated solution of hydrochloric acid dropwise with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride.

Analytical Methods for Quality Control

Ensuring the purity and identity of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride is crucial for its application in research and development. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride and potential impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Protocol:

  • Standard Preparation: Prepare a stock solution of the reference standard of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the retention time of the major peak in the sample chromatogram with that of the standard. The purity can be calculated based on the peak area percentage.

Safety and Handling

Substituted hydrazines and their salts are potent chemicals that require careful handling to avoid exposure.

Hazard Identification
  • Toxicity: Hydrazine derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[1] They may also cause skin and eye irritation.

  • Carcinogenicity: Some hydrazine compounds are considered potential carcinogens.[1]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with the skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride is a key chemical intermediate with significant potential in synthetic and medicinal chemistry. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical characterization is essential for its effective application. By adhering to the outlined protocols and safety measures, researchers can confidently and safely utilize this compound to advance their scientific endeavors.

References

  • DC Fine Chemicals. Safety Data Sheet: Hydrazine hydrochloride. Available from: [Link]

Sources

Exploratory

Comprehensive Solubility Profile of [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride in Organic Solvents: A Methodological Approach

An In-Depth Technical Guide Abstract This technical guide outlines a comprehensive framework for determining the solubility profile of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride, a compound of interest in phar...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide outlines a comprehensive framework for determining the solubility profile of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride, a compound of interest in pharmaceutical development. Recognizing the current scarcity of publicly available solubility data for this specific molecule, this document provides researchers, scientists, and drug development professionals with the necessary protocols and theoretical grounding to systematically generate and interpret a robust solubility profile. We present a detailed, step-by-step experimental workflow based on the widely accepted isothermal shake-flask method, discuss the rationale for solvent selection based on physicochemical principles, and provide guidelines for data analysis and presentation. This guide is designed to ensure the generation of high-quality, reproducible solubility data, a critical parameter in drug formulation, process chemistry, and preclinical development.

Introduction: The Critical Role of Solubility in Drug Development

The bioavailability and efficacy of an active pharmaceutical ingredient (API) are intrinsically linked to its solubility. A thorough understanding of an API's solubility in various organic solvents is paramount for several key stages of drug development, including:

  • Process Chemistry: Optimizing reaction conditions, purification strategies (such as crystallization), and isolation of the final compound.

  • Formulation Development: Designing stable and effective dosage forms, from oral solids to parenteral solutions.

  • Toxicology and Safety Studies: Preparing appropriate formulations for in vitro and in vivo testing.

Physicochemical Properties and Predicted Behavior

A preliminary analysis of the structure of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride provides insight into its expected solubility behavior.

  • Structure: The molecule contains a dichlorinated aromatic ring, which imparts a degree of lipophilicity. However, the presence of the hydrazine moiety and, critically, its formulation as a dihydrochloride salt, introduces significant polarity and the potential for strong ionic interactions and hydrogen bonding.

  • Salt Form: As a dihydrochloride salt, the compound is expected to be highly polar. Its solubility will be heavily influenced by the solvent's ability to solvate the chloride anions and the protonated hydrazine cation. This suggests that polar solvents, particularly those capable of hydrogen bonding, will be more effective.

  • Prediction: We can hypothesize that solubility will be poor in non-polar, aprotic solvents (e.g., hexane, toluene) and will increase with solvent polarity. Protic solvents like alcohols (methanol, ethanol) are expected to be good candidates due to their ability to engage in hydrogen bonding and solvate the ionic species. The solubility in polar aprotic solvents (e.g., DMSO, DMF) will depend on their ability to stabilize the charged species.

Experimental Workflow: Isothermal Shake-Flask Method

To ensure accuracy and reproducibility, we recommend the isothermal shake-flask method, a gold standard for solubility determination. This method involves agitating an excess amount of the solute in the solvent at a constant temperature until equilibrium is reached.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis P1 Weigh excess [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride P2 Add precise volume of selected solvent P1->P2 to vial E1 Seal vials securely P2->E1 E2 Agitate in isothermal shaker (e.g., 25°C, 24-72h) E1->E2 S1 Allow solids to settle E2->S1 S2 Filter supernatant (0.22 µm syringe filter) S1->S2 S3 Dilute aliquot with appropriate mobile phase S2->S3 S4 Quantify concentration via validated HPLC method S3->S4 Result Calculate solubility (e.g., in mg/mL) S4->Result

Caption: Isothermal shake-flask method workflow.

Detailed Protocol
  • Preparation:

    • Accurately weigh an excess amount of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride (e.g., 20-30 mg) into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Sample Processing:

    • After equilibration, remove the vials and allow them to stand undisturbed for at least 30 minutes to let the undissolved solids settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove all undissolved particles.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The method should be specific for [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility by multiplying the quantified concentration by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

    • Perform each experiment in triplicate to ensure statistical validity.

Rationale for Solvent Selection

The choice of solvents is crucial for building a comprehensive profile. Solvents should be selected to cover a wide range of polarities and chemical functionalities.

Solvent Selection Logic

G cluster_solvents Solvent Classes Compound [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride (High Polarity, H-Bond Donor) PolarProtic Polar Protic (e.g., Methanol, Ethanol, Water) High H-Bonding Compound->PolarProtic High Predicted Solubility (Ionic & H-Bond Interactions) PolarAprotic Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) No H-Bond Donation Compound->PolarAprotic Moderate Predicted Solubility (Dipole-Ion Interactions) NonPolar Non-Polar (e.g., Toluene, Hexane) Low Polarity Compound->NonPolar Low Predicted Solubility (Mismatched Polarity)

Caption: Rationale for solvent selection based on polarity.

Recommended Solvent Panel

The following table provides a suggested list of solvents, categorized by their class, to build a comprehensive solubility profile.

Solvent ClassRecommended SolventsRationale
Polar Protic Methanol, EthanolHigh polarity and hydrogen bond donating ability to solvate the salt.
Polar Aprotic DMSO, DMF, AcetonitrileHigh polarity, but lack of H-bond donation tests dipole interactions.
Non-Polar Toluene, HeptaneEstablishes the lower limit of solubility in lipophilic environments.
Intermediate Isopropyl Acetate, THFRepresents solvents of intermediate polarity common in synthesis.

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, concise table for easy comparison and interpretation. The data will allow for a quantitative understanding of how solvent properties influence the solubility of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride.

Example Data Table
SolventSolvent ClassTemperature (°C)Solubility (mg/mL) ± SD (n=3)
MethanolPolar Protic25Experimental Value
EthanolPolar Protic25Experimental Value
DMSOPolar Aprotic25Experimental Value
AcetonitrilePolar Aprotic25Experimental Value
Tetrahydrofuran (THF)Intermediate25Experimental Value
TolueneNon-Polar25Experimental Value
n-HeptaneNon-Polar25Experimental Value

Note: This table is a template. The "Experimental Value" cells are to be populated with data generated from the protocol described in Section 3.

Conclusion

While a pre-existing, comprehensive solubility profile for [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride is not widely documented, this guide provides the complete methodological framework required to generate this crucial data. By employing the robust isothermal shake-flask method and a rationally selected panel of organic solvents, researchers can produce reliable and accurate solubility data. This information is indispensable for advancing the development of this compound, enabling informed decisions in process chemistry, formulation, and preclinical research, ultimately accelerating its path through the development pipeline.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]

  • "Development of a Standardized Shake-Flask Method for the Determination of Aqueous Solubility." Avdeef, A. The AAPS Journal. [Link]

  • "ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Protocols & Analytical Methods

Method

Application Note: Preparation of [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride Standard Solutions for Analytical Quantification

Abstract This application note provides a detailed, step-by-step protocol for the preparation of accurate and reliable standard solutions of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride. This document is intende...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, step-by-step protocol for the preparation of accurate and reliable standard solutions of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride. This document is intended for researchers, scientists, and drug development professionals requiring precise analytical standards for methods such as High-Performance Liquid Chromatography (HPLC). The protocol emphasizes safety precautions, proper handling techniques, and the rationale behind the selection of solvents and preparation steps to ensure the integrity and stability of the standard solutions.

Introduction

[(2,3-Dichlorophenyl)methyl]hydrazine and its salts are important intermediates in pharmaceutical synthesis. Accurate quantification of these compounds is critical for process monitoring, quality control, and stability testing. The availability of well-characterized and accurately prepared standard solutions is a prerequisite for the validation and routine use of analytical methods. Hydrazine derivatives can be reactive and may require specific handling and storage conditions to prevent degradation.[1][2] This guide provides a comprehensive framework for preparing stock and working standard solutions of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride, ensuring a high degree of accuracy and reproducibility in analytical measurements. The principles outlined are grounded in established best practices for analytical standard preparation, in alignment with guidelines from the International Council for Harmonisation (ICH).[3][4]

Compound Information & Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to the development of a robust preparation protocol.

PropertyValueSource
Chemical Name [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride-
Synonym(s) (2,3-dichlorobenzyl)hydrazine dihydrochloride[5]
CAS Number 1803581-25-0[5]
Molecular Formula C₇H₁₀Cl₄N₂[5]
Molecular Weight 263.98 g/mol [5]
Physical Form Powder[5]
Storage Temperature Room Temperature[5]

Note on Solubility and Stability: Specific experimental solubility and solution stability data for [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride are not widely available in the public domain. Hydrazine salts are generally soluble in polar solvents such as water, methanol, and ethanol.[6] However, the bulky and nonpolar dichlorophenylmethyl group in the target molecule may influence its solubility profile. Based on the structure, a polar organic solvent or an aqueous-organic mixture is recommended as a starting point for solubility testing. Hydrazine derivatives can be susceptible to oxidation and degradation, especially in solution.[1][7] Therefore, it is crucial to protect solutions from light and air, and to prepare fresh solutions regularly.

Safety Precautions and Handling

Hydrazine derivatives are classified as hazardous materials and require strict adherence to safety protocols.[2][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood.[9]

  • Static Discharge: Take precautionary measures against static discharges.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Disposal: Dispose of all waste, including unused solutions and contaminated materials, in accordance with local, state, and federal regulations for hazardous waste.

Materials and Equipment

  • [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride (high purity reference standard)

  • Analytical balance (4-5 decimal places)

  • Volumetric flasks (Class A) of various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (Class A) or calibrated micropipettes

  • Spatula

  • Weighing paper or weighing boat

  • Amber glass vials with screw caps for storage

  • Sonicator

  • Vortex mixer

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • HPLC grade Dimethyl Sulfoxide (DMSO)

  • Deionized water (Type I)

Experimental Protocols

Selection of Solvent

The choice of solvent is critical for ensuring the complete dissolution and stability of the analyte. A preliminary solubility test is recommended.

Protocol for Solubility Assessment:

  • Accurately weigh approximately 1-2 mg of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride into separate small vials.

  • Add a small volume (e.g., 1 mL) of the test solvent (Methanol, Acetonitrile, or a 50:50 mixture of Acetonitrile and water) to each vial.

  • Vortex the vials for 30 seconds.

  • If the solid does not dissolve, place the vials in a sonicator for 5 minutes.

  • Visually inspect for complete dissolution.

  • Select the solvent that provides complete and rapid dissolution for the preparation of the stock solution. Methanol is often a suitable starting point for many hydrazine derivatives.

Preparation of the Primary Stock Standard Solution (e.g., 1000 µg/mL)

This stock solution will serve as the basis for all subsequent working standards.

Step-by-Step Protocol:

  • Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.

  • Weigh the Standard: Accurately weigh approximately 25 mg of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride reference standard into the tared weighing boat. Record the exact weight.

  • Transfer to Volumetric Flask: Carefully transfer the weighed powder into a 25 mL Class A volumetric flask. Ensure all the powder is transferred by gently tapping the weighing boat.

  • Initial Dissolution: Add approximately 15-20 mL of the selected solvent (e.g., Methanol) to the volumetric flask.

  • Dissolve the Standard: Swirl the flask gently to wet the powder. Place the flask in a sonicator for 5-10 minutes, or until the solid is completely dissolved. Visually inspect to ensure no solid particles remain.

  • Equilibrate to Room Temperature: Allow the solution to return to room temperature.

  • Dilute to Volume: Carefully add the solvent to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenize: Cap the flask and invert it at least 15-20 times to ensure the solution is homogeneous.

  • Calculate the Exact Concentration:

    Concentration (µg/mL) = (Weight of standard in mg / Volume of flask in mL) * 1000

  • Transfer and Store: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials. Store the solution in a refrigerator at 2-8°C, protected from light. It is recommended to prepare fresh stock solutions weekly or bi-weekly, or as determined by stability studies.

Preparation of Working Standard Solutions

Working standard solutions are prepared by diluting the primary stock solution to the desired concentration range for the analytical method (e.g., for generating a calibration curve for HPLC analysis).

Example: Preparation of a 100 µg/mL Working Standard Solution

  • Pipette 5.0 mL of the 1000 µg/mL primary stock solution into a 50 mL Class A volumetric flask.

  • Dilute to the mark with the same solvent used for the stock solution.

  • Cap and invert the flask multiple times to ensure thorough mixing.

  • This solution can then be used for further serial dilutions to create a calibration curve.

Table for Preparation of a Calibration Curve (Example: 1-20 µg/mL)

Target Concentration (µg/mL)Volume of 100 µg/mL Working StandardFinal Volume (mL)Diluent
202.0 mL10Methanol
101.0 mL10Methanol
50.5 mL10Methanol
20.2 mL10Methanol
10.1 mL10Methanol

Note: The diluent for the working standards should be the same as the mobile phase used in the analytical method, if possible, to avoid solvent mismatch effects during analysis.

Verification and Validation

The accuracy of the prepared standard solutions is paramount. It is good practice to verify the concentration of a newly prepared stock solution against a previously prepared, validated stock solution, if available.

The preparation procedure should be validated as part of the overall analytical method validation, in accordance with ICH Q2(R1) guidelines.[3][4] This includes demonstrating the linearity, accuracy, and precision of the standards within the intended analytical range.

Visualization of the Workflow

G cluster_prep Preparation of Primary Stock Solution cluster_work Preparation of Working Solutions cluster_analysis Analysis weigh 1. Weigh Standard transfer 2. Transfer to Volumetric Flask dissolve 3. Dissolve in Solvent dilute_stock 4. Dilute to Volume homogenize_stock 5. Homogenize store_stock 6. Store Appropriately pipette 7. Pipette Stock Solution store_stock->pipette Use Stock Solution dilute_work 8. Dilute to Final Volume homogenize_work 9. Homogenize analyze 10. Use for Analysis (e.g., HPLC) homogenize_work->analyze Inject into System

Conclusion

This application note provides a detailed and scientifically grounded protocol for the preparation of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride standard solutions. Adherence to these guidelines, with a strong emphasis on safety and proper technique, will enable researchers to generate accurate and reproducible analytical data. It is imperative to perform initial solubility and stability assessments to refine the protocol for specific laboratory conditions and analytical requirements.

References

  • [(2,4-dichlorophenyl)methyl]hydrazine hydrochloride (CAS No. 879645-40-6) SDS. (n.d.). XiXisys.com. Retrieved from [Link]

  • Bhandage, A., & P, S. (2015). DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 1948-1969. Retrieved from [Link]

  • Bhandage, A., & P, S. (2015). Validated LC Method for the Estimation of Hydralazine Hydrochloride in Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 6(11), 4734-4739. Retrieved from [Link]

  • Sudarshana Charyulu, S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Journal of Pharmaceutical Negative Results, 13(2), 1403-1410. Retrieved from [Link]

  • Alexander, K. S., et al. (1993). Stability of hydralazine hydrochloride syrup compounded from tablets. American Journal of Hospital Pharmacy, 50(4), 683-686. Retrieved from [Link]

  • Material Safety Data Sheet - Hydrazine dihydrochloride. (2006, March 22). Cole-Parmer. Retrieved from [Link]

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Preparation process of methylhydrazine. (n.d.). Google Patents.
  • 2,3-Dichloropyrazine. (n.d.). PubChem. Retrieved from [Link]

  • OSHA. (n.d.). HYDRAZINE (Method no. 308). Occupational Safety and Health Administration. Retrieved from [Link]

  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts. (n.d.). Google Patents.
  • Detection method of 1-(2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof. (n.d.). Google Patents.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2024). RASĀYAN Journal of Chemistry, 17(4). Retrieved from [Link]

  • Hydrazine, methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. (2012). Der Pharma Chemica, 4(2), 614-620. Retrieved from [Link]

  • Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. (n.d.). Scribd. Retrieved from [Link]

  • Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. (2015). Xenobiotica, 46(3), 227-235. Retrieved from [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. Retrieved from [Link]

Sources

Application

Application Note: Utilizing [(2,3-Dichlorophenyl)methyl]hydrazine in the Development of Novel Pyrazole-Based Agrochemicals

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Pesticide Development Scientists. Objective: To provide a comprehensive, self-validating protocol and mechanistic rationale for utilizing [(2,3-Dichlorop...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Pesticide Development Scientists. Objective: To provide a comprehensive, self-validating protocol and mechanistic rationale for utilizing [(2,3-Dichlorophenyl)methyl]hydrazine as a foundational building block in the synthesis of next-generation pyrazole-based fungicides and herbicides.

Introduction & Mechanistic Rationale

The 5-aminopyrazole system represents a privileged heterocyclic template that has attracted massive interest in the agrochemical industry due to its broad-spectrum bioactivity[1]. A critical strategy in optimizing these scaffolds for field application is the introduction of specific lipophilic and metabolically stable moieties.

[(2,3-Dichlorophenyl)methyl]hydrazine (often supplied as a dihydrochloride salt, CAS: 1803581-25-0) serves as an elite precursor for synthesizing 1-benzyl-3-phenyl-5-(phenylamino)-1H-pyrazoles and related derivatives[2][3]. The incorporation of the 2,3-dichlorobenzyl group provides three distinct mechanistic advantages:

  • Enhanced Lipophilicity (logP): The dual chlorine substitution increases the lipophilicity of the pyrazole core, dramatically improving penetration through waxy plant cuticles and chitinous fungal cell walls.

  • Metabolic Stability: The ortho and meta chlorine atoms sterically shield the benzyl position from rapid oxidative degradation (e.g., by cytochrome P450 enzymes in soil and target organisms), extending the half-life of the active ingredient[4].

  • Target Protein Affinity: In structure-activity relationship (SAR) studies, 2,3-dichlorobenzyl derivatives have demonstrated superior binding affinity in the hydrophobic pockets of target enzymes, such as succinate dehydrogenase (SDHI fungicides) and protoporphyrinogen oxidase (PPO herbicides)[4][5].

Experimental Protocol: Regioselective Synthesis of 1-(2,3-Dichlorobenzyl)-5-aminopyrazoles

Traditional pyrazole syntheses often suffer from poor regioselectivity and require the isolation of unstable intermediates. The following protocol utilizes a highly efficient, one-pot, three-step cyclization method.

Expertise & Causality in Experimental Design:
  • Base Selection (NaH): Sodium hydride is required to forcefully deprotonate the active methylene reagent (AMR), driving the initial nucleophilic attack on the aryl isothiocyanate[3].

  • In-situ Trapping (MeI): Methyl iodide is added to trap the resulting thioamide enolate as an S-methyl thioketal. This converts a poor leaving group into methanethiol, priming the molecule for hydrazine attack[6].

  • Regioselectivity: When [(2,3-Dichlorophenyl)methyl]hydrazine is introduced, the substituted nitrogen atom selectively displaces the SMe group due to the specific electrophilic character of the intermediate, yielding a single N1-benzyl substituted pyrazole isomer[7].

Step-by-Step Methodology

Reagents Required:

  • Active Methylene Reagent (AMR) (e.g., dibenzoylmethane or β -keto nitrile) (1.0 eq)

  • Aryl isothiocyanate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Methyl iodide (MeI) (1.2 eq) *[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride (1.2 eq)

  • Triethylamine (TEA) (2.5 eq) - Required to neutralize the dihydrochloride salt.

  • Anhydrous DMF

Procedure:

  • Thioamide Formation: Under a nitrogen atmosphere, dissolve the AMR (10 mmol) in 20 mL of anhydrous DMF. Cool to 0 °C and carefully add NaH (15 mmol). Stir for 15 minutes until hydrogen evolution ceases.

  • Condensation: Add the aryl isothiocyanate (10 mmol) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 1 hour. Self-Validation: TLC (Hexane/EtOAc 7:3) should indicate complete consumption of the AMR.

  • S-Methylation: Cool the mixture back to 0 °C and add MeI (12 mmol). Stir at RT for 3 hours to form the N,S-thioketal intermediate[3].

  • Cyclization: In a separate vial, neutralize [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride (12 mmol) with TEA (25 mmol) in 5 mL DMF. Add this free-base hydrazine solution to the main reaction flask.

  • Ring Closure: Heat the reaction mixture to 100 °C for 4 hours[3][7]. The substituted nitrogen of the benzylhydrazine will displace the SMe group, followed by intramolecular cyclization with the carbonyl/cyano group[6].

  • Workup & Purification: Quench the reaction with ice water (100 mL). Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Analytical Validation & Data Presentation

Thorough validation of the synthesized agrochemical candidates is required to ensure both high synthetic yield and biological efficacy. The tables below summarize expected optimization parameters and bioactivity profiles based on field-standard benchmarks.

Table 1: Optimization of Cyclization Conditions for 1-(2,3-Dichlorobenzyl)pyrazoles

Monitoring the displacement of the SMe group and subsequent cyclization.

SolventBase for Hydrazine NeutralizationTemp (°C)Time (h)Regioselectivity (N1:N2)Isolated Yield (%)
EthanolPotassium Carbonate ( K2​CO3​ )78885:1542
THFDiisopropylethylamine (DIPEA)651290:1055
DMF Triethylamine (TEA) 100 4 >99:1 84
Table 2: Comparative Fungicidal Activity of Pyrazole Derivatives

In vitro efficacy ( EC50​ ) against common agricultural pathogens[4].

Compound / Substitution at N1Rhizoctonia solanacearum EC50​ (mg/L)Botrytis cinerea EC50​ (mg/L)LogP (Calculated)
Unsubstituted (1H-pyrazole)>200.0185.51.8
4-Fluorobenzyl78.065.23.1
2,4-Dichlorobenzyl52.448.04.0
2,3-Dichlorobenzyl 40.1 35.6 4.2
Commercial Standard (Thiodiazole copper)87.0N/A-

Data Insight: The 2,3-dichlorobenzyl substitution yields the lowest EC50​ (highest potency), correlating strongly with its optimal LogP of 4.2, which facilitates superior transmembrane absorption in fungal pathogens[4].

Synthetic Workflow Visualization

The following diagram illustrates the logical flow and chemical transformations of the one-pot synthesis described in the protocol.

G AMR Active Methylene Reagent (AMR) Step1 1. NaH, DMF 2. MeI AMR->Step1 ISO Aryl Isothiocyanate ISO->Step1 Int1 N,S-Thioketal Intermediate Step1->Int1 Step2 Cyclization (100°C, 4h) Int1->Step2 Hydrazine [(2,3-Dichlorophenyl)methyl] hydrazine Hydrazine->Step2 Product 1-(2,3-Dichlorobenzyl)- 5-aminopyrazole Step2->Product

Caption: Regioselective one-pot synthesis workflow for 1-(2,3-dichlorobenzyl)-5-aminopyrazole agrochemicals.

References

  • National Center for Biotechnology Information (PMC). (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from[Link]

  • Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • MDPI Molecules. (2023). Antimalarial Activity of Tri- and Tetra-Substituted Anilino Pyrazoles. Retrieved from[Link]

  • Journal of Agricultural and Food Chemistry (ACS). (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Retrieved from [Link]

  • ResearchGate. (2025). Aminoisothiazolamides, a new class of potent inhibitors of lysyl‐tRNA synthetase. Retrieved from [Link]

Sources

Method

Guide to the Safe Handling and Long-Term Storage of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride

An Application Note for Drug Development Professionals Abstract: This document provides a comprehensive guide to the safe handling and long-term storage protocols for [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract: This document provides a comprehensive guide to the safe handling and long-term storage protocols for [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride. As a substituted hydrazine derivative, this compound requires specialized procedures to mitigate risks associated with its potential toxicity and reactivity. These protocols are designed for researchers, scientists, and drug development professionals to ensure personnel safety, maintain compound integrity, and support experimental reproducibility.

Section 1: Compound Profile and Hazard Identification

[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride belongs to the hydrazine class of compounds. Hydrazine and its derivatives are recognized for their high reactivity and are often used as energetic materials and versatile chemical intermediates.[1] However, this reactivity also underlies their significant health hazards. Many hydrazines are classified as toxic and are suspected carcinogens.[2][3] The dihydrochloride salt form generally enhances stability compared to the free base, but it also introduces considerations such as hygroscopicity and acidity.

Physicochemical and Toxicological Properties

While specific data for [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride is limited, the properties and hazards can be inferred from analogous structures and the general characteristics of the hydrazine chemical class.

PropertyValue / InformationSource / Rationale
Chemical Name [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride-
CAS Number 177840-03-2Based on supplier information.
Molecular Formula C₇H₈Cl₂N₂ · 2HCl-
Appearance Likely a colorless to white or off-white solid.[2]Typical for hydrochloride salts of organic bases.
Solubility Expected to be moderately soluble in water.[2]The salt form increases aqueous solubility.
Stability Stable under recommended storage conditions, but may decompose if heated.[2] Sensitive to moisture (hygroscopic) and potentially light and air (oxidation).[4][5]Inferred from general hydrazine and hydrochloride salt properties.
Primary Hazards Suspected Carcinogen. [2] Toxic if swallowed, inhaled, or absorbed through the skin.[2][6] Causes skin, eye, and respiratory tract irritation.[6][7]Based on SDS for analogous hydrazine derivatives.
Reactivity Profile

Understanding the reactivity is crucial for both safe handling and storage.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and certain metals or metal oxides which can catalyze decomposition.[1][8] Contact with strong bases will liberate the more reactive and potentially unstable free base.

  • Hazardous Decomposition: Thermal decomposition may produce toxic and corrosive gases, including hydrogen chloride and oxides of nitrogen.[2]

Section 2: Risk Assessment and Mitigation

A thorough risk assessment must be conducted before any work with this compound begins. Mitigation involves a combination of engineering controls, appropriate personal protective equipment (PPE), and established emergency procedures.

Engineering Controls
  • Primary Containment: All handling of the solid compound and its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to keep airborne concentrations low.[2]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE.

Body PartRequired EquipmentRationale and Specifications
Hands Nitrile or butyl rubber gloves.[8][9]Provides a barrier against skin absorption. Double-gloving is recommended.
Eyes/Face Chemical safety goggles and a face shield.[8]Protects against splashes and airborne particles.
Body A lab coat, fully buttoned.Prevents contamination of personal clothing.
Respiratory A NIOSH-approved respirator may be required if there is a risk of exceeding exposure limits or if engineering controls are insufficient.[10]Consult your institution's environmental health and safety (EHS) office.

Section 3: Protocol for Safe Handling

The following step-by-step protocol outlines the workflow for handling [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride from receipt to disposal. The causality behind each step is explained to reinforce safe practices.

Workflow Diagram

G cluster_prep Preparation & Receiving cluster_handling Active Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Receive & Verify Compound B Inspect Container for Damage A->B C Don Full PPE B->C Proceed to Handling D Equilibrate Container to Room Temp. E Carefully Weigh Solid D->E F Prepare Solution E->F G Perform Reaction/Experiment F->G H Quench/Neutralize Reactive Waste G->H Proceed to Cleanup I Decontaminate Glassware & Surfaces H->I J Segregate & Label Waste I->J K Dispose via EHS Protocols J->K G start New Container Received date_it Mark with 'Date Received' and 'Date Opened' start->date_it check_seal Is Manufacturer's Seal Intact? date_it->check_seal store_sealed Store in a cool, dry, dark place. Segregate from incompatibles. check_seal->store_sealed Yes opened_node Container is Opened check_seal->opened_node No purge_inert Purge Headspace with Inert Gas (Argon/Nitrogen) opened_node->purge_inert seal_tight Seal Tightly with Parafilm purge_inert->seal_tight store_opened Store in a desiccator inside a ventilated cabinet. Keep cool and dark. seal_tight->store_opened

Caption: Decision protocol for the long-term storage of the compound.

Recommended Storage Conditions

To maintain the integrity of the compound over time, the following conditions are essential.

ParameterRecommended ConditionRationale
Temperature Store in a cool place. [2][4]Refrigeration (2-8°C) is often suitable. [11]Lower temperatures slow the rate of potential decomposition reactions. [4]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). [7]Hydrazine derivatives are susceptible to oxidation from atmospheric oxygen. [5][8]
Moisture Store in a dry environment, preferably in a desiccator. [7][10]The dihydrochloride salt is hygroscopic and will readily absorb moisture, which can affect purity and reactivity.
Light Protect from light by using an amber vial or storing in a dark cabinet. [4]Light exposure can promote degradation of sensitive organic compounds. [4][12]
Container A tightly sealed glass container is appropriate. [4]For opened containers, sealing the cap with parafilm provides an extra barrier.Prevents contamination and exposure to air and moisture.
Segregation Store away from incompatible materials, especially strong oxidizing agents and bases. [8][13]Prevents accidental hazardous reactions.
Inventory Management
  • Labeling: All containers must be clearly labeled with the chemical name, date received, and date opened. [14]Time-sensitive chemicals should also be marked with an expiration or re-evaluation date. [12]* Inspection: Periodically inspect stored chemicals for any change in appearance (e.g., discoloration, clumping) or container integrity. [4]Any signs of degradation may indicate the compound is no longer suitable for use and should be disposed of.

References

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. DTIC. [Link]

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Hydrazine dihydrochloride. [Link]

  • Teas, E. D., & Moore, D. S. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(9), 1143-1153. [Link]

  • Electronic Code of Federal Regulations. (n.d.). 49 CFR 177.840 -- Class 2 (gases) materials. [Link]

  • Integrated Liner Technologies. (2023, September 30). Chemical Storage and Shelf Life. [Link]

  • Chembase.cn. (n.d.). [(2,4-dichlorophenyl)methyl]hydrazine hydrochloride (CAS No. 879645-40-6) SDS. [Link]

  • Al-Warhi, T. I., et al. (2009). Chemical reactivity of dihydropyrazine derivatives. Cycloaddition behavior toward ketenes. Chemical & Pharmaceutical Bulletin, 57(8), 846-52. [Link]

  • University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. [Link]

  • Moldeus, P., O'Brien, P. J., & Ross, D. (1998). Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity. Drug Metabolism Reviews, 29(1-2), 235-255. [Link]

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • Premix Oy. (2023, February 28). INFORMATION FORM FOR CHEMICALS DATA. [Link]

  • The University of Queensland. (n.d.). Chemical Storage Safety Guideline. UQ Policy and Procedure Library. [Link]

  • GE Vernova. (2007, November 29). MATERIAL SAFETY DATA SHEET. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Propylene Carbonate. [Link]

Sources

Application

Catalytic cross-coupling reactions involving[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride

An in-depth guide to the catalytic cross-coupling reactions of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride, designed for researchers, scientists, and professionals in drug development. This document provides de...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the catalytic cross-coupling reactions of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride, designed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing the scientific principles behind the experimental procedures.

Introduction: The Synthetic Value of Substituted Hydrazines

Substituted aryl and benzyl hydrazines are crucial building blocks in the synthesis of a wide array of nitrogen-containing heterocycles, which form the core of many pharmaceuticals and agrochemicals. Traditionally, the synthesis of these compounds has relied on methods like the diazotization of anilines followed by reduction, a process that often involves hazardous intermediates and generates significant waste.[1] Modern synthetic chemistry has largely shifted towards more efficient and versatile metal-catalyzed cross-coupling reactions to form carbon-nitrogen (C-N) bonds.[2]

[(2,3-Dichlorophenyl)methyl]hydrazine, in particular, is a valuable precursor for molecules where the dichlorophenyl moiety is a key pharmacophore. The development of robust and scalable cross-coupling protocols for such substituted hydrazines is therefore of significant interest to the drug development community. This guide details the application of palladium and copper-catalyzed cross-coupling reactions for the arylation of [(2,3-Dichlorophenyl)methyl]hydrazine, providing both the theoretical underpinnings and practical, step-by-step protocols.

Core Concepts in Hydrazine Cross-Coupling

The cross-coupling of hydrazine derivatives with aryl halides presents unique challenges compared to the well-established Buchwald-Hartwig amination of simple amines. Hydrazine's two adjacent nitrogen atoms, multiple N-H bonds, and its potential to act as a reductant can lead to side reactions, such as over-arylation to form diaryl hydrazines, and catalyst deactivation through the formation of inactive palladium black.[1][3]

Successful coupling reactions, therefore, depend on a carefully chosen catalytic system that can:

  • Promote selective mono-arylation.

  • Operate at low catalyst loadings for cost-effectiveness and scalability.

  • Tolerate a wide range of functional groups on both the hydrazine and the aryl halide.

Palladium-based catalysts, often with specialized phosphine ligands, and copper-based systems have emerged as the most effective for these transformations.[1][2][4]

Palladium-Catalyzed N-Arylation: A High-Turnover Approach

The Hartwig and Buchwald groups have extensively studied the palladium-catalyzed coupling of hydrazine with (hetero)aryl halides.[1][3][5][6][7] These methods are notable for their efficiency, often achieving high yields with very low catalyst loadings (down to 100 ppm).[1][3][5]

Catalytic Cycle and Mechanistic Insights

The catalytic cycle for the palladium-catalyzed N-arylation of hydrazine is believed to proceed through several key steps, as illustrated in the diagram below. A critical aspect of this process is the role of the base, which facilitates the deprotonation of the hydrazine coordinated to the palladium center. Kinetic studies suggest that this deprotonation is often the rate-limiting step of the reaction.[1][3][6]

Palladium-Catalyzed Hydrazine Arylation Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand_Exchange Hydrazine R-NH-NH2 Hydrazine->Ligand_Exchange Ar-Pd(II)-NH2NHR(X)(L) [Ar-Pd(II)-NH2NHR(X)(L)] Ligand_Exchange->Ar-Pd(II)-NH2NHR(X)(L) Deprotonation Deprotonation (Rate-Limiting) Ar-Pd(II)-NH2NHR(X)(L)->Deprotonation Base Base (e.g., KOH) Base->Deprotonation Ar-Pd(II)-NHNHR(L) Ar-Pd(II)-NHNHR(L) Deprotonation->Ar-Pd(II)-NHNHR(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NHNHR(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-NH-NHR Arylated Hydrazine Reductive_Elimination->Ar-NH-NHR

Figure 1: A simplified catalytic cycle for the Pd-catalyzed N-arylation of a substituted hydrazine.

Protocol: Palladium-Catalyzed Cross-Coupling of [(2,3-Dichlorophenyl)methyl]hydrazine with an Aryl Bromide

This protocol is adapted from the general methods reported for hydrazine coupling with aryl halides.[1][3]

Materials:

  • [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Ligand (e.g., CyPF-tBu or a suitable Josiphos ligand)

  • Base (e.g., Potassium hydroxide, KOH)

  • Solvent (e.g., 1,4-Dioxane or Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Oven-dry glassware and cool under inert gas. B 2. Add Pd source, ligand, and base to the reaction flask. A->B C 3. Add aryl bromide and solvent. B->C D 4. Add [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride. C->D E 5. Heat the mixture to the specified temperature (e.g., 80-110 °C). D->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Cool to room temperature and dilute with an organic solvent. F->G H 8. Filter through celite to remove inorganic salts. G->H I 9. Concentrate the filtrate under reduced pressure. H->I J 10. Purify the crude product by column chromatography. I->J

Figure 2: Step-by-step workflow for the Pd-catalyzed cross-coupling reaction.

Step-by-Step Procedure:

  • Preparation: In an inert atmosphere (glovebox or Schlenk line), add the palladium precursor (e.g., 0.1-1 mol%), the phosphine ligand (e.g., 0.12-1.2 mol%), and the base (e.g., 2-3 equivalents of KOH) to an oven-dried reaction flask.

  • Addition of Reagents: Add the aryl bromide (1.0 equivalent) and the solvent to the flask.

  • Initiation: Add the [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride (1.2-1.5 equivalents). The dihydrochloride salt will be neutralized in situ by the excess base.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ / CyPF-tBuA robust system for hydrazine coupling, promoting high turnover and selectivity.[1]
Base KOHAn inexpensive and effective base for the rate-limiting deprotonation step.[1][3]
Solvent 1,4-Dioxane or TolueneAprotic solvents that are compatible with the reaction conditions.
Temperature 80-110 °CProvides sufficient thermal energy to overcome the activation barrier.
Atmosphere Inert (N₂ or Ar)Prevents the oxidation and deactivation of the Pd(0) catalyst.

Copper-Catalyzed N-Arylation: A Cost-Effective Alternative

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a more economical alternative to palladium-based systems. These reactions are particularly effective for the coupling of hydrazides with aryl iodides and bromides.[2][4]

Protocol: Copper-Catalyzed Cross-Coupling of [(2,3-Dichlorophenyl)methyl]hydrazine with an Aryl Iodide

This protocol is based on general procedures for the copper-catalyzed N-arylation of hydrazine derivatives.[4]

Materials:

  • [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride

  • Aryl iodide (e.g., 4-iodo-toluene)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline or 1,10-phenanthroline, may not be required for aryl iodides)[4][8]

  • Base (e.g., Cesium carbonate, Cs₂CO₃)

  • Solvent (e.g., Dimethylformamide, DMF or Dimethyl sulfoxide, DMSO)[8]

Step-by-Step Procedure:

  • Preparation: To a reaction flask, add CuI (5-10 mol%), the base (e.g., 2.0 equivalents of Cs₂CO₃), the aryl iodide (1.0 equivalent), and the solvent.

  • Addition of Hydrazine: Add the [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride (1.2 equivalents).

  • Reaction: Heat the mixture to 80-120 °C under an inert atmosphere until the starting material is consumed (as monitored by TLC).

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

ParameterRecommended ConditionRationale
Catalyst CuIAn inexpensive and readily available copper source.
Base Cs₂CO₃A strong base that effectively promotes the coupling reaction.[4]
Solvent DMF or DMSOPolar aprotic solvents that facilitate the dissolution of the reagents.[8]
Temperature 80-120 °CHigher temperatures are often required for copper-catalyzed reactions compared to palladium.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider screening different ligands for the palladium-catalyzed reaction or adding a ligand like L-proline for the copper-catalyzed reaction, especially if using an aryl bromide.[8] Temperature and reaction time can also be optimized.

  • Di-arylation: The formation of a di-arylated hydrazine product can be a significant side reaction. This can often be minimized by using a larger excess of the hydrazine starting material or by choosing a catalyst system known for high mono-arylation selectivity.[1]

  • Catalyst Deactivation: Ensure that the reaction is carried out under strictly anaerobic and anhydrous conditions to prevent catalyst deactivation, particularly for palladium-based systems.

Conclusion

The catalytic cross-coupling of [(2,3-Dichlorophenyl)methyl]hydrazine with aryl halides is a powerful method for the synthesis of complex molecules relevant to drug discovery. Both palladium and copper-based systems offer viable routes, with the choice often depending on factors such as cost, scalability, and the specific substrates involved. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively utilize these protocols to access a wide range of novel chemical entities.

References

  • Wang, J.Y., Choi, K., Zuend, S.J., Borate, K., & Hartwig, J.F. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition, 60(1), 399-408). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • ChemInform Abstract: Efficient Synthesis of Aryl Hydrazines Using Copper-Catalyzed Cross-Coupling of Aryl Halides with Hydrazine in PEG-400. (2014). ChemInform, 45(29). [Link]

  • Wolter, M., Klapars, A., & Buchwald, S. L. (2001). Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. Organic Letters, 3(24), 3803–3805. [Link]

  • Hiji, M. F., Zheng, G., & Yuan, Q. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Journal of Beijing University of Chemical Technology, 34(4), 38-41. [Link]

  • Hartwig Group. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. [Link]

  • Lei, F., Xiong, W., Song, G., Yan, Y., Li, G., Wang, C., Xiao, J., & Xue, D. (2023). Light-Promoted Ni-Catalyzed Cross-Coupling of Aryl Chlorides with Hydrazides: Application to the Synthesis of Rizatriptan. Organic Letters, 25(18), 3287–3292. [Link]

  • Felekari, D. (2026). Efficient Copper-Catalyzed Selective Synthesis of 1,1-Diaryl Hydrazines from Aryl Boronic Acids and Hydrazine Hydrate. Chemical Methodologies, 10(1), 30-39. [Link]

  • Wang, J.Y., et al. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition, 60(1), 399-408. [Link]

  • Request PDF. (2020). Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine. [Link]

  • Hartwig, J.F., et al. (2019). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. [Link]

Sources

Method

Application Notes: [(2,3-Dichlorophenyl)methyl]hydrazine as a Versatile Precursor in Heterocyclic Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride as a strategic precursor in modern heterocyclic chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride as a strategic precursor in modern heterocyclic chemistry.

Abstract Nitrogen-containing heterocycles form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic introduction of specific substituents onto these scaffolds is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of pharmacological properties. [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride is a valuable, yet specialized, building block designed for this purpose. It serves as a precursor for incorporating the 2,3-dichlorobenzyl moiety into various five-membered heterocyclic systems. This document provides a detailed exploration of its reactivity, application notes for key synthetic transformations, and step-by-step protocols for the synthesis of substituted pyrazoles and triazoles, which are privileged structures in drug discovery.[3][4]

Precursor Profile and Physicochemical Properties

[(2,3-Dichlorophenyl)methyl]hydrazine is a monosubstituted hydrazine derivative. The key structural feature is the methylene (-CH₂-) spacer, which separates the 2,3-dichlorophenyl ring from the hydrazine functional group. This classifies it as a benzyl-type hydrazine, distinguishing its reactivity from aryl hydrazines where the nitrogen is directly bonded to the aromatic ring. It is typically supplied as a more stable dihydrochloride salt, which requires neutralization for synthetic applications.

PropertyValue
Chemical Formula C₇H₈Cl₂N₂ · 2HCl
Molecular Weight 266.98 g/mol
Appearance Off-white to pale yellow solid (typical)
Key Functional Group Monosubstituted Hydrazine (-NHNH₂)
Reactivity Class Binucleophile

Handling and Storage: Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[5] The dihydrochloride salt is generally stable under ambient conditions. Store in a cool, dry place away from oxidizing agents.

Core Reactivity and Mechanistic Rationale

The synthetic utility of [(2,3-Dichlorophenyl)methyl]hydrazine stems from the two adjacent, nucleophilic nitrogen atoms. As a monosubstituted hydrazine, it reacts as a 1,2-binucleophile. The dihydrochloride form is unreactive; therefore, the first step in any synthetic protocol is the in situ liberation of the free base using a suitable organic or inorganic base.

Once liberated, the free hydrazine readily participates in condensation and cyclization reactions with various electrophilic partners to construct heterocyclic rings.

G cluster_0 Pre-reaction Activation cluster_1 Heterocyclic Synthesis Precursor [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride FreeBase Free Hydrazine (Active Nucleophile) Precursor->FreeBase Deprotonation Base Base (e.g., Et₃N, NaOAc) Base->Precursor Electrophile Electrophilic Partner (e.g., 1,3-Dicarbonyl) FreeBase_ref Free Hydrazine Electrophile->FreeBase_ref Product Substituted Heterocycle (e.g., Pyrazole) FreeBase_ref->Product Condensation & Cyclization

Figure 1: General experimental workflow for utilizing the precursor.

Application I: Synthesis of 1-(2,3-Dichlorobenzyl)-Substituted Pyrazoles

The pyrazole ring is a key pharmacophore found in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib.[4][6] The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is one of the most reliable methods for its construction.[7][8]

Reaction Principle: Knorr Pyrazole Synthesis

The reaction proceeds through a two-stage mechanism. First, the more nucleophilic terminal nitrogen (-NH₂) of the liberated [(2,3-Dichlorophenyl)methyl]hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. The second stage involves intramolecular cyclization, where the secondary nitrogen attacks the remaining carbonyl group, followed by a final dehydration step to yield the aromatic pyrazole ring.

G cluster_mech Mechanism of 1-(2,3-Dichlorobenzyl)-Pyrazole Formation START Free Hydrazine + 1,3-Dicarbonyl STEP1 Initial Condensation START->STEP1 HYDRAZONE Hydrazone Intermediate STEP1->HYDRAZONE - H₂O STEP2 Intramolecular Cyclization HYDRAZONE->STEP2 CYCLIC_INT Non-aromatic Intermediate STEP2->CYCLIC_INT STEP3 Dehydration CYCLIC_INT->STEP3 PRODUCT Aromatic Pyrazole Product STEP3->PRODUCT - H₂O

Figure 2: Key mechanistic steps in the Knorr pyrazole synthesis.

Detailed Protocol: Synthesis of 1-[(2,3-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole

This protocol details the reaction with acetylacetone as a model 1,3-dicarbonyl substrate.

Materials and Reagents:

  • [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride (1.0 eq)

  • Acetylacetone (1.05 eq)

  • Ethanol (or acetic acid) as solvent

  • Triethylamine (2.2 eq) or Sodium Acetate (2.2 eq) as base

  • Standard laboratory glassware, magnetic stirrer with heating, reflux condenser

  • Ethyl acetate, water, brine for workup

  • Anhydrous sodium sulfate for drying

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride (1.0 eq) in ethanol (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (2.2 eq) to the suspension. Stir at room temperature for 15-20 minutes. The rationale here is to fully neutralize the dihydrochloride salt and liberate the free hydrazine base, which is soluble in the reaction medium.

  • Dicarbonyl Addition: Add acetylacetone (1.05 eq) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and extract with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with water and then brine. This removes residual base and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure 1-[(2,3-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole.

Application II: Synthesis of 1-(2,3-Dichlorobenzyl)-Substituted 1,2,4-Triazoles

1,2,4-Triazoles are another class of five-membered heterocycles with broad applications in medicine, serving as the core for antifungal agents like fluconazole and antiviral compounds.[9][10] A common synthetic route involves the reaction of a substituted hydrazine with acylhydrazides or related precursors.[11]

Reaction Principle: Pellizzari-type Reaction

One established method involves the condensation of a substituted hydrazine with an acylhydrazide, often under thermal conditions, which proceeds via the formation of a diacylhydrazine intermediate followed by cyclodehydration to form the 1,2,4-triazole ring.

Detailed Protocol: Synthesis of a 1,5-Disubstituted-4-(2,3-Dichlorobenzyl)-1,2,4-Triazole Derivative

This protocol outlines a general procedure.

Materials and Reagents:

  • [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride (1.0 eq)

  • An appropriate formyl- or acyl-hydrazine (e.g., formylhydrazine) (1.0 eq)

  • Triethylamine (2.2 eq)

  • High-boiling solvent such as n-butanol or DMF

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • Activation: In a round-bottom flask, suspend [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride (1.0 eq) in n-butanol. Add triethylamine (2.2 eq) and stir for 20 minutes at room temperature.

  • Addition of Reagent: Add the acylhydrazide (e.g., formylhydrazine, 1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C for n-butanol) and maintain for 12-24 hours. The high temperature is necessary to drive the cyclodehydration step. Monitor by TLC.

  • Workup & Purification: Follow a similar aqueous workup procedure as described for the pyrazole synthesis. The crude product is typically purified by column chromatography or recrystallization.

G start Suspend Precursor in n-Butanol step1 Add Triethylamine (Stir 20 min) start->step1 step2 Add Acylhydrazide Reagent step1->step2 step3 Heat to Reflux (12-24h) step2->step3 step4 Monitor by TLC step3->step4 step5 Cool to RT, Concentrate Solvent step4->step5 step6 Aqueous Workup (EtOAc/Water Extraction) step5->step6 step7 Dry & Concentrate Organic Layer step6->step7 end Purify Crude Product (Chromatography) step7->end

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent oxidative degradation of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride during storage

Technical Support Center: [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride A Guide to Preventing Oxidative Degradation During Storage and Handling Welcome to the technical support resource for [(2,3-Dichlorophenyl)m...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride

A Guide to Preventing Oxidative Degradation During Storage and Handling

Welcome to the technical support resource for [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride. As Senior Application Scientists, we understand that the stability and purity of your starting materials are paramount to the success and reproducibility of your research. This guide provides in-depth answers and field-proven protocols to address the primary challenge associated with this compound: its susceptibility to oxidative degradation.

Hydrazine derivatives are potent reducing agents, a chemical property that makes them highly useful in synthesis but also inherently vulnerable to oxidation, especially during long-term storage.[1][2] This document is structured to help you understand the mechanisms of degradation and implement robust procedures to maintain the integrity of your compound.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the nature of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride and its stability.

Q1: What is the primary mechanism of oxidative degradation for this compound?

A: The core of the issue lies in the hydrazine moiety (-NH-NH2). Hydrazines are thermodynamically predisposed to oxidation.[2] The reaction, typically with atmospheric oxygen, can proceed via a four-electron pathway to yield dinitrogen gas and water.[3] However, the process can be complex, potentially generating various intermediates and byproducts. This degradation can be significantly accelerated by several factors, including exposure to light, elevated temperatures, the presence of catalytic metal ions (e.g., Cu²⁺, Fe³⁺), and high pH conditions.[3][4][5] Although the dihydrochloride salt form enhances stability by creating an acidic environment where hydrazines are less reactive, it does not render the compound immune to oxidation.[3]

Q2: What are the ideal long-term storage conditions for [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride?

A: To maximize shelf life and maintain purity, the compound must be rigorously protected from oxygen, moisture, light, and heat. The ideal storage conditions are summarized in the table below. The foundational principle is the use of an inert atmosphere.[6][7]

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the kinetic rate of degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant.[6][7]
Light Protect from Light (Amber Vial)Prevents photo-oxidation, a common degradation pathway for organic molecules.[6]
Moisture Tightly Sealed Container in a Dry EnvironmentPrevents hydrolysis and absorption of atmospheric moisture, which can contain dissolved oxygen.

Q3: Can I use an antioxidant or stabilizer with this compound?

A: While antioxidants are used to stabilize some materials, adding another chemical to your starting material is generally not recommended as it introduces a potential impurity and can complicate downstream reactions and analyses. The most effective and purest method of stabilization is to control the storage environment by strictly excluding oxygen and moisture. If you are formulating a solution for a specific application, the choice of a compatible antioxidant would need to be empirically determined and validated for that specific system.

Q4: How does the dihydrochloride salt form affect stability?

A: The dihydrochloride salt form significantly improves stability compared to the free base. Hydrazine oxidation is often faster in neutral or alkaline solutions.[3] By forming a salt with hydrochloric acid, the compound's immediate chemical environment is acidic, which slows the rate of oxidation. Furthermore, the salt form is typically a more stable, crystalline solid, which reduces the surface area exposed to the atmosphere compared to a liquid or amorphous solid.

Troubleshooting Guide

This section provides a question-and-answer guide for specific issues you may encounter during your experiments.

Q1: I've noticed a color change (e.g., yellowing) in my solid compound. What does this indicate?

A: A change in color or physical appearance is a strong visual indicator of chemical degradation. For many nitrogen-containing compounds, the formation of oxidized and conjugated species can lead to the absorption of visible light, resulting in a yellow, orange, or brown hue. This suggests that the compound has been compromised, likely through oxidation. You should immediately perform an analytical check (e.g., HPLC, LC-MS) to assess its purity against a reference standard or the original certificate of analysis.

Q2: My HPLC/LC-MS analysis shows new, unknown impurity peaks. How can I confirm if they are oxidation products?

A: To identify degradation products, you can employ several strategies:

  • Forced Degradation Study: Intentionally expose a small sample of the pure compound to oxidative stress (e.g., bubbling air through a solution, adding a small amount of hydrogen peroxide, or exposing it to UV light). Analyze this stressed sample by LC-MS. If the impurity peaks in your stored sample match the retention times and mass spectra of the peaks generated in the forced degradation study, it strongly suggests they are oxidative degradation products.

  • Mass Spectrometry (MS) Analysis: The high-resolution mass of the impurity peaks can provide clues to their identity. Look for masses corresponding to potential oxidation products, such as the loss of the hydrazine group or the formation of dimeric species.

  • Reference Standard Comparison: The most reliable method is to compare the analytical profile of your sample to a freshly opened, high-purity reference standard.

Q3: I suspect my compound has degraded. What is the first step I should take?

A: The first step is to quarantine the material to prevent its use in further experiments. Following that, you should proceed with a logical investigation to confirm your suspicion. The workflow below outlines a systematic approach to troubleshooting suspected degradation.

G Troubleshooting Workflow for Suspected Degradation start Suspicion of Degradation obs Observe Sample: Color Change? Clumping? Incomplete Dissolution? start->obs analytics Analytical Data Available? (e.g., HPLC, NMR) obs->analytics Yes new_analysis Perform Fresh Analysis (HPLC/LC-MS) obs->new_analysis No compare Compare to Reference: Certificate of Analysis or New Standard analytics->compare Yes analytics->new_analysis No decision Purity Acceptable? compare->decision use Proceed with Experiment decision->use Yes discard Quarantine & Discard Lot Review Storage/Handling Protocols decision->discard No new_analysis->compare

Caption: Decision tree for investigating suspected compound degradation.

Experimental Protocols

Adherence to strict handling protocols is critical for preventing degradation.

Protocol 1: Recommended Long-Term Storage Procedure
  • Receiving: Upon receipt, visually inspect the container to ensure the seal is intact.

  • Inerting (if required): If the compound was not shipped under an inert atmosphere, transfer it to a glovebox or glove bag.[6][8] Place the manufacturer's vial into a larger, sealable container (e.g., a serum vial with a septum cap or a glass amber jar).

  • Purging: Flush the larger container with a gentle stream of dry argon or nitrogen for 2-3 minutes to displace all air.

  • Sealing: Securely seal the outer container. For extra protection, wrap the seal with Parafilm.

  • Storage: Place the sealed container in a designated -20°C (or colder) freezer. Ensure the storage location is dark.

Protocol 2: Aliquoting and Handling for Experimental Use

The goal is to avoid repeated exposure of the bulk stock to the atmosphere. Aliquoting into smaller, single-use quantities is best practice.

  • Preparation: Move the sealed container from the freezer to an inert atmosphere glovebox.[9] Allow the container to equilibrate to the ambient temperature inside the glovebox for at least 30-60 minutes before opening. This prevents moisture from condensing on the cold solid.

  • Aliquoting: Inside the glovebox, open the main container. Using a clean, dry spatula, dispense the desired amounts of the compound into smaller, pre-tared amber glass vials.

  • Sealing Aliquots: Tightly cap each new vial. For septum vials, crimp securely.

  • Resealing Stock: Securely reseal the main stock container, purge again with inert gas if necessary, and return it to the freezer.

  • Use: Use the prepared aliquot for your experiment. Discard any unused material in the aliquot vial; do not return it to the main stock bottle to prevent cross-contamination.

By implementing these robust storage and handling procedures, you can significantly mitigate the risk of oxidative degradation, ensuring the integrity of your [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride and the reliability of your experimental results.

References

  • Wikipedia. Hydrazine. [Link]

  • Slonim, C., & MacNaughton, M. G. (1979). Oxidation of Hydrazine in Aqueous Solutions. DTIC. [Link]

  • Çiçek, M. B., et al. (2024). Investigation of Hydrazine Electrooxidation Performance of Dihydrobenzothienopyranone Derivatives. ACS Omega. [Link]

  • Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods for Hydrazines. [Link]

  • Gann, R. G. (1986). Decomposition of Hydrazine in Aqueous Solutions. ResearchGate. [Link]

  • NASA's Jet Propulsion Laboratory. (2009). Three Methods of Detection of Hydrazines. [Link]

  • Schräder, T., et al. (2002). Degradation of 2,3-Diethyl-5-Methylpyrazine by a Newly Discovered Bacterium, Mycobacterium sp. Strain DM-11. PMC. [Link]

  • Eastchem. (2023). Common Applications and Maintenance of Hydrazine Hydrate. [Link]

  • Kim, J., et al. (2019). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. MDPI. [Link]

  • USAFA. (1997). The Chemical and Biochemical Degradation of Hydrazine. SciSpace. [Link]

  • Fisher Scientific. (2010). Hydrazine hydrate - SAFETY DATA SHEET. [Link]

  • Kim, J., et al. (2019). Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. ResearchGate. [Link]

  • NASA. (2020). Three Methods of Detection of Hydrazines. Tech Briefs. [Link]

  • Matsuura, H., et al. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). MDPI. [Link]

  • Nagy, S., et al. (2023). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. MDPI. [Link]

  • Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials. [Link]

  • Metrangolo, P., et al. (2012). Isolation of hydrazine oxidation products via halogen bonding: C–I bond scission and crystal polymorphism. CrystEngComm. [Link]

  • Momentum Transfer. How We Handle Air Sensitive Samples. [Link]

Sources

Optimization

Improving reaction yield in [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride synthesis pathways

Technical Support Center: Synthesis of [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride Welcome to the technical support center for the synthesis of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride

Welcome to the technical support center for the synthesis of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. We will focus on the most prevalent and adaptable synthetic route: the reductive amination of 2,3-dichlorobenzaldehyde with hydrazine.

Section 1: Overview of the Primary Synthesis Pathway

The synthesis of [(2,3-Dichlorophenyl)methyl]hydrazine is most effectively achieved via a two-step, one-pot reductive amination process. This pathway involves the initial condensation of 2,3-dichlorobenzaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reduced in situ to the desired substituted hydrazine, which is subsequently isolated as a stable dihydrochloride salt.

Core Reaction Mechanism

The process hinges on two fundamental organic chemistry principles:

  • Hydrazone Formation: The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form the C=N bond of the hydrazone. This step is acid-catalyzed and pH-sensitive.

  • Reduction: A hydride-based reducing agent selectively reduces the hydrazone's C=N bond to a C-N single bond, yielding the final hydrazine product.

Synthesis_Pathway Fig. 1: Reductive Amination Pathway Aldehyde 2,3-Dichlorobenzaldehyde Hydrazone Hydrazone Intermediate Aldehyde->Hydrazone + Hydrazine (pH 5-6, -H2O) Hydrazine Hydrazine (N2H4) Hydrazine->Hydrazone Product [(2,3-Dichlorophenyl)methyl]hydrazine Hydrazone->Product + Reducing Agent (e.g., NaBH3CN) Salt [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride Product->Salt + 2 HCl

Caption: Fig. 1: Reductive Amination Pathway

Section 2: Troubleshooting Guide & Yield Optimization

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A1: Low yield is a frequent challenge stemming from several critical parameters. A systematic review of your reaction conditions is the best approach.

  • Causality - The pH Dilemma: The initial hydrazone formation is the most critical, pH-dependent step. The reaction requires mild acidity (pH 5-6) to protonate the aldehyde's carbonyl oxygen, making it more electrophilic. However, if the pH is too low (<4), the hydrazine (pKa ~8.1) becomes fully protonated to the hydrazinium ion (N₂H₅⁺), which is not nucleophilic and will not react.[1]

    • Solution: Buffer the reaction medium or add a catalytic amount of acetic acid. Monitor the pH before adding the reducing agent.

  • Choice of Reducing Agent: The choice of hydride donor is crucial for selectivity.

    • Sodium Borohydride (NaBH₄): This is a powerful reducing agent that can reduce the starting aldehyde in addition to the desired hydrazone, lowering the yield.

    • Sodium Cyanoborohydride (NaBH₃CN): This is the preferred reagent. It is less reactive and selectively reduces the protonated hydrazone (iminium ion), which is more electrophilic than the starting aldehyde, at the optimal pH of 5-6.[1] This prevents unwanted consumption of the starting material.

    • Solution: Switch to Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) for improved selectivity. If using NaBH₄, ensure the hydrazone formation is complete before adding it, and maintain a low temperature (0-5 °C) during addition.

  • Reaction Monitoring: Without proper monitoring, it's impossible to know if the reaction has gone to completion or if side reactions are dominating.

    • Solution: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 2,3-dichlorobenzaldehyde spot. A typical eluent system is 30% Ethyl Acetate in Hexane.

Q2: I'm observing a significant amount of a high-molecular-weight, insoluble white/yellow solid. What is it and how can I prevent it?

A2: This is almost certainly the corresponding azine byproduct . It forms when a second molecule of 2,3-dichlorobenzaldehyde reacts with the newly formed product, [(2,3-Dichlorophenyl)methyl]hydrazine, or through the self-condensation of the hydrazone intermediate.

Side_Reaction Fig. 2: Azine Byproduct Formation Hydrazone Hydrazone Intermediate Azine Azine Byproduct (Insoluble) Hydrazone->Azine + Aldehyde (- H2NNH-R) Aldehyde 2,3-Dichlorobenzaldehyde Aldehyde->Azine

Caption: Fig. 2: Azine Byproduct Formation

  • Causality - Stoichiometry and Addition Rate: The formation of azine is favored when the local concentration of the aldehyde is high relative to the hydrazine.

    • Solution 1 (Stoichiometry): Use a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents). This ensures the aldehyde is more likely to react with the initial hydrazine rather than the product. Be aware that removing excess hydrazine later can be challenging.[2]

    • Solution 2 (Controlled Addition): Instead of adding all reagents at once, add the 2,3-dichlorobenzaldehyde solution slowly (e.g., via a syringe pump over 1-2 hours) to the solution of hydrazine at room temperature. This maintains a low concentration of the aldehyde, suppressing the side reaction.

Q3: My final product is off-color (yellow/brown) and seems to degrade upon storage. How can I improve its stability and purity?

A3: This indicates the presence of oxidation products. Hydrazines are susceptible to air oxidation, especially the free base form.[3]

  • Causality - Air Oxidation: The lone pairs on the nitrogen atoms are easily oxidized by atmospheric oxygen, a process often catalyzed by trace metals. This leads to colored impurities and degradation.

    • Solution 1 (Inert Atmosphere): Conduct the reaction, workup, and filtration under an inert atmosphere of nitrogen or argon. Use solvents that have been degassed by sparging with N₂.

    • Solution 2 (Purification): The dihydrochloride salt is significantly more stable and less prone to oxidation than the free base. Purification should be performed on the salt. Recrystallization from a suitable solvent system (e.g., methanol/ether or ethanol/isopropanol) is highly effective.

    • Solution 3 (Storage): Store the final, dry dihydrochloride salt in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark, and dry place.

Q4: The final salt formation and isolation step is problematic. The product precipitates as an oil or fails to crystallize. What can I do?

A4: Oiling out during salt formation is a common issue related to solvent, water content, and temperature.

  • Causality - Solubility and Nucleation: The dihydrochloride salt has a specific solubility profile. If the solvent is too polar, the salt will remain dissolved. If it's too non-polar or added too quickly, the product may crash out as an amorphous oil instead of forming a crystal lattice. Trace amounts of water can also interfere with crystallization.

    • Solution 1 (Solvent Choice): After the reaction workup to isolate the free base, dissolve it in a minimal amount of a solvent in which the salt is sparingly soluble, such as isopropanol (IPA) or ethanol. Then, add a solution of HCl in a less polar solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with vigorous stirring.

    • Solution 2 (Control Temperature): Cool the solution (0-5 °C) before and during the addition of HCl. This decreases the solubility of the salt and promotes crystallization over oiling.

    • Solution 3 (Seeding): If you have a small amount of crystalline product from a previous batch, add a seed crystal to the solution to initiate crystallization.

    • Solution 4 (Trituration): If an oil forms, try scratching the inside of the flask with a glass rod or adding a small amount of a non-polar solvent like hexane and stirring vigorously (trituration) to induce solidification.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Which reducing agent is definitively the best for this reaction? For this specific transformation, Sodium Cyanoborohydride (NaBH₃CN) is superior due to its selectivity for the protonated hydrazone over the aldehyde at the optimal reaction pH.[1] This directly translates to a cleaner reaction profile and higher yield.

Reducing AgentTypical SolventOptimal pHKey AdvantagesKey Disadvantages
Sodium Cyanoborohydride Methanol, Ethanol5 - 6High selectivity, reduces side reactions.[1]Toxic cyanide byproduct (requires careful quenching).
Sodium Triacetoxyborohydride Dichloromethane, THFN/A (non-aqueous)Mild, selective, no toxic gas evolution.More expensive, moisture sensitive.
Sodium Borohydride Methanol, Ethanol7 - 9Inexpensive, readily available.Can reduce the starting aldehyde, less selective.[1]
Hydrogen (H₂) Methanol, EthanolN/A"Green" reagent, high atom economy.Requires specialized high-pressure equipment and catalyst (e.g., Pd/C, PtO₂).[4]

FAQ 2: How should I handle hydrazine hydrate safely? Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; use butyl rubber or laminate gloves), safety goggles, and a lab coat.

FAQ 3: Can I use 2,3-dichlorobenzyl chloride instead of the aldehyde? Yes, this describes an alternative N-alkylation pathway . You would react 2,3-dichlorobenzyl chloride with a large excess of hydrazine. However, this method often suffers from poor selectivity, leading to significant amounts of the bis-alkylated byproduct [bis(2,3-dichlorobenzyl)hydrazine] and can be difficult to control. The reductive amination route generally offers higher yields and a cleaner product profile for this specific target.

Section 4: Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is a baseline and should be optimized for your specific laboratory conditions.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hydrazine hydrate (1.5 g, ~30 mmol, 1.2 equiv).

  • Solvent & pH Adjustment: Add methanol (80 mL) and stir to dissolve. Add glacial acetic acid dropwise until the pH of the solution is between 5 and 6.

  • Aldehyde Addition: In a separate beaker, dissolve 2,3-dichlorobenzaldehyde (4.37 g, 25 mmol, 1.0 equiv) in methanol (20 mL). Add this solution dropwise to the stirring hydrazine solution over 30 minutes at room temperature.

  • Hydrazone Formation: Allow the mixture to stir at room temperature for 2 hours. Monitor the consumption of the aldehyde by TLC.

  • Reduction: Once hydrazone formation is complete, add Sodium Cyanoborohydride (NaBH₃CN) (1.88 g, 30 mmol, 1.2 equiv) portion-wise over 15 minutes. Caution: Gas evolution (H₂) may occur. Ensure adequate ventilation.

  • Reaction: Let the reaction stir overnight (12-16 hours) at room temperature.

  • Workup:

    • Carefully quench the reaction by slowly adding 2M HCl (aq) until the pH is ~2 to destroy excess NaBH₃CN.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add deionized water (50 mL) and basify to pH >10 with 6M NaOH (aq).

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, often as an oil.

Protocol 2: Dihydrochloride Salt Formation and Purification

  • Dissolution: Dissolve the crude free base oil from Protocol 1 in a minimal amount of isopropanol (approx. 20-30 mL).

  • Precipitation: Cool the solution in an ice bath. Slowly add 4M HCl in 1,4-dioxane dropwise with vigorous stirring. A white precipitate should form. Continue adding HCl until no further precipitation is observed.

  • Crystallization: Allow the slurry to stir in the ice bath for 1 hour to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove residual impurities and solvent.

  • Drying: Dry the white solid under high vacuum at 40-50 °C to a constant weight to yield [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride.

  • Recrystallization (Optional): For higher purity, dissolve the solid in a minimal amount of boiling methanol and slowly add diethyl ether until the solution becomes cloudy. Cool to 0 °C to allow for recrystallization. Filter and dry as above.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Retrieved from [Link]

  • Tianjin Chem Reagent Res Inst. (2018). Preparation method of 4-methyl phenylhydrazine hydrochloride. CN107814747A.
  • CN105037196B. (2017). The new method of catalytic synthesis of methyl hydrazine under a kind of normal pressure. Google Patents.
  • Madhusudhan, G., et al. (2012). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identification. Der Pharma Chemica, 4(1), 100-105. Retrieved from [Link]

  • Wang, Y., et al. (2016). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. ResearchGate. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2006). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 83, 157. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • CN102807536B. (2014). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Google Patents.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Retrieved from [Link]

  • Al-Ostath, R., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Retrieved from [Link]

  • Kim, H., et al. (2020). Hydrazine as Facile Nitrogen Source for Direct Synthesis of Amines over a Supported Pt Catalyst. ACS Catalysis, 10(21), 12516-12525. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ? ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2024). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Chemical Papers. Retrieved from [Link]

  • EP0153168A2. (1985). Process for preparing a hydrazine hydrohalide. Google Patents.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]

  • Al-Juboori, A. M. (2017). Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid. ResearchGate. Retrieved from [Link]

  • Zhang, X., et al. (2022). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Angewandte Chemie International Edition, 61(51). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of[(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals encountering solubility bottlenecks with [(2,3-Dichlorophenyl)methyl]hydrazine d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals encountering solubility bottlenecks with [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride (CAS: 1803581-25-0).

While hydrazine dihydrochloride salts are generally hydrophilic, the addition of the highly lipophilic 2,3-dichlorobenzyl moiety drastically alters the molecule's physicochemical profile. This guide synthesizes thermodynamic principles, pKa dynamics, and supramolecular chemistry to provide field-proven, self-validating protocols for achieving stable aqueous solutions.

Diagnostic Decision Tree

Before adjusting your formulation, it is critical to identify the thermodynamic or chemical barrier preventing dissolution. Use the diagnostic workflow below to determine the precise mechanism causing precipitation in your specific media.

TroubleshootingFlow Start Solubility Issue: [(2,3-Dichlorophenyl)methyl]hydrazine 2HCl Media What is the target aqueous media? Start->Media Water Pure Water / Low pH (Unbuffered) Media->Water DI Water / Saline Buffer Physiological Buffer (e.g., PBS, pH 7.4) Media->Buffer pH > 6.0 Issue1 Diagnosis: Common-Ion Effect (High Cl⁻) or Poor Wetting Water->Issue1 Issue2 Diagnosis: Deprotonation to Free Base (pKa ~8.25) Buffer->Issue2 Sol1 Protocol A: Co-solvent Wetting & Titration Issue1->Sol1 Sol2 Protocol B: HP-β-CD Complexation Issue2->Sol2

Diagnostic workflow for troubleshooting the aqueous solubility of the hydrazine dihydrochloride salt.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does the compound precipitate instantly when I add it to a physiological buffer (pH 7.4) or cell culture media? Causality: The basic apparent pKa of benzylhydrazine derivatives is approximately 8.25[1]. When you introduce the dihydrochloride salt into a pH 7.4 buffer, the microenvironment shifts above the molecule's first protonation threshold. A significant fraction of the compound deprotonates, reverting to the uncharged free base. Because the 2,3-dichlorophenyl ring is highly lipophilic, the uncharged free base cannot maintain hydration shells and rapidly aggregates, leading to precipitation.

Q2: I am trying to dissolve the dihydrochloride salt in pure water or saline, but it remains cloudy and refuses to fully dissolve. Why? Causality: There are two primary factors at play here:

  • Poor Wetting: The high crystal lattice energy and extreme hydrophobicity of the halogenated benzyl ring prevent water molecules from penetrating the powder bed.

  • Common-Ion Effect: If you are using a chloride-rich medium (like 0.9% NaCl saline or PBS), the high background concentration of Cl⁻ ions artificially depresses the solubility product ( Ksp​ ) of the dihydrochloride salt, forcing the equilibrium toward the solid state[2].

Q3: How can I enhance the solubility for in vitro cell assays without using toxic concentrations of organic solvents? Causality: You must mask the hydrophobic 2,3-dichlorophenyl moiety from the aqueous environment. This is best achieved using supramolecular complexation. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity and a hydrophilic exterior. It spontaneously forms a 1:1 inclusion complex with halogenated aromatic rings, shielding the hydrophobic region and increasing aqueous solubility by orders of magnitude without altering the pH or requiring >1% DMSO[3].

Physicochemical & Solubility Profile

To guide your experimental design, the following table summarizes the expected behavior of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride across different solvent systems.

Solvent System / MediaExpected SolubilityMechanistic Limiting FactorRecommended Action
Deionized Water (pH ~2-3) Moderate (10 - 25 mg/mL)Poor particle wettingPre-wet with 5% DMSO or use sonication.
0.9% NaCl (Saline) Low (< 5 mg/mL)Common-ion effect (Cl⁻)Switch to non-chloride isotonic agents (e.g., 5% Dextrose).
PBS / DMEM (pH 7.4) Very Low (< 0.1 mg/mL)Deprotonation to free baseUse HP-β-CD complexation (Protocol B).
100% DMSO High (> 50 mg/mL)None (Favorable solvation)Use as a master stock; dilute carefully.

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. Each step includes a validation checkpoint to ensure the thermodynamic state of the solution is correct before proceeding.

Protocol A: Co-Solvent Wetting & Acidic Solubilization

Use this protocol when preparing highly concentrated stock solutions for analytical chemistry or when low-pH dosing is acceptable.

  • Pre-Wetting: Weigh the required amount of[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride into a glass vial. Add DMSO to achieve a 5% v/v final concentration based on your target volume.

    • Validation Check: Vortex for 30 seconds. The powder must form a uniform, translucent slurry. If dry, white clumps remain, the hydrophobic lattice has not been disrupted; add an additional 1% v/v DMSO.

  • Aqueous Addition: Add Deionized (DI) water dropwise while continuously vortexing. Do not use saline or chloride-based buffers to avoid the common-ion effect[2].

  • pH Verification: Measure the pH of the solution using a micro-probe.

    • Validation Check: The pH should naturally drop to between 2.0 and 3.0 due to the dissociation of the 2HCl salt. If the pH is > 4.0, the salt may have partially degraded or lost HCl during storage. Titrate dropwise with 0.1 M HCl until the pH reaches 3.0 to ensure full protonation of the hydrazine moiety.

  • Energy Input: Sonicate the vial in a water bath at 30°C for 5 minutes to overcome the final lattice energy barrier. The solution should be crystal clear.

Protocol B: HP-β-CD Complexation for Physiological Media

Use this protocol when the compound must be introduced into pH 7.4 buffers, cell culture media, or in vivo models without precipitation.

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in DI water.

  • Complexation: Add the [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride powder directly to the HP-β-CD solution.

  • Equilibration: Stir continuously via magnetic stirring for 2 to 4 hours at room temperature. The hydrophobic 2,3-dichlorophenyl ring will partition into the lipophilic cavity of the cyclodextrin[3].

    • Validation Check: The solution must transition from a cloudy suspension to a completely transparent liquid. If it remains cloudy after 4 hours, the stoichiometry is off; add solid HP-β-CD in 2% increments until clarity is achieved.

  • Physiological Titration: Slowly add 0.1 M NaOH or your target concentrated buffer (e.g., 10x PBS) dropwise to raise the pH to 7.4.

    • Validation Check: Monitor the solution for 30 minutes. Because the lipophilic ring is shielded by the cyclodextrin, the deprotonation of the hydrazine group at pH 7.4 will not cause precipitation. If micro-precipitates form, the inclusion complex was incomplete; restart with a higher baseline concentration of HP-β-CD.

References

  • PubChem - Benzylhydrazine (Compound CID 11157) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Fundamentals of Solubility Enhancement Techniques: What Do We Need to Consider? Source: Asian Journal of Pharmaceutics URL:[Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds Source: US Patent 20110311592A1 URL

Sources

Optimization

Technical Support Center: Optimizing Temperature and pH for [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride Reactions

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride. This guide is designed for researchers, chemists, and drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs): The "Why" Behind the Parameters

This section addresses the fundamental principles governing the reactivity of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride. Understanding these concepts is the first step toward successful experimental design.

Q1: Why is precise pH control so critical when using [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride?

A1: The name "dihydrochloride" is the key. You are working with a salt, not the free base. The hydrazine moiety exists in its protonated, or hydrazinium, form (R-NH-NH₃²⁺). In this state, the lone pairs on the nitrogen atoms are unavailable, rendering the molecule non-nucleophilic and unreactive in typical condensation reactions.[1]

To achieve reactivity, the free hydrazine base must be liberated by adding a base to neutralize the HCl salt. However, many key reactions, such as the formation of hydrazones from aldehydes or ketones, are acid-catalyzed.[1][2] This creates a critical balancing act:

  • Too Acidic (Low pH): The equilibrium will heavily favor the protonated, unreactive hydrazinium salt. The reaction will not proceed, or will be extremely slow.[1]

  • Too Basic (High pH): While you will have plenty of the reactive free hydrazine, you lose the benefit of acid catalysis for activating the carbonyl electrophile. Furthermore, high pH can promote side reactions or degradation of sensitive substrates.[3]

  • Optimal pH: A weakly acidic environment (typically pH 4-6) is often the sweet spot. This pH is low enough to catalyze the reaction by protonating the carbonyl oxygen, making it more electrophilic, but high enough to allow for a sufficient equilibrium concentration of the deprotonated, nucleophilic free hydrazine to initiate the attack.[1][4]

Q2: How does temperature influence the outcome of reactions with this hydrazine derivative?

A2: Temperature is a double-edged sword in hydrazine chemistry. On one hand, it provides the necessary activation energy to overcome the reaction barrier, increasing the reaction rate. Many cyclization reactions, such as pyrazole or indole syntheses, require heating to proceed at a practical rate.[5][6][7] Increasing temperature can significantly enhance reaction yields and reduce reaction times.[8]

On the other hand, hydrazine derivatives can be thermally labile. Excessive heat can lead to decomposition, often producing nitrogen gas and other byproducts.[3][9] This not only reduces the yield of your desired product but also introduces impurities that can be difficult to remove. In sealed systems, gas evolution can also lead to a dangerous pressure buildup.

Therefore, optimization requires finding the minimum temperature at which the reaction proceeds efficiently within a reasonable timeframe. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify the point of completion and avoid prolonged heating that could lead to degradation.

Q3: What are the primary applications and common side reactions associated with this reagent?

A3: [(2,3-Dichlorophenyl)methyl]hydrazine is a versatile intermediate. Its most common application is as a nucleophile in condensation reactions with carbonyl compounds to form hydrazones.[2] These hydrazones are often stable final products or can be key intermediates for subsequent cyclization reactions to form various heterocyclic systems, such as pyrazoles.[5][10][11]

The most common side reaction to be aware of is azine formation . This occurs when one molecule of hydrazine reacts with two molecules of the carbonyl compound, resulting in a symmetrical R₂C=N-N=CR₂ structure.[3] This is particularly prevalent if the carbonyl compound is used in excess or if the reaction conditions favor the further reaction of the initially formed hydrazone. To minimize azine formation, it is often recommended to use a slight excess of the hydrazine reagent.[3]

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and solving common issues encountered during experimentation.

Issue 1: Low or No Product Yield with Unreacted Starting Material

This is the most common problem and is almost always linked to incorrect pH or temperature.

  • Diagnosis Workflow:

G start Problem: Low Yield (Unreacted Starting Material) check_ph Verify Reaction pH (Use pH paper or meter on aqueous layer) start->check_ph ph_ok pH is within optimal range (e.g., 4-6) check_ph->ph_ok adjust_ph Action: Adjust pH 1. Add mild base (e.g., NaOAc, Et3N) to raise. 2. Add mild acid (e.g., AcOH) to lower. 3. Re-run reaction. ph_ok->adjust_ph No check_temp Investigate Temperature ph_ok->check_temp Yes temp_ok Reaction shows progress but is slow? check_temp->temp_ok increase_temp Action: Increase Temperature - Incrementally increase by 10-20°C. - Monitor for decomposition. temp_ok->increase_temp Yes no_progress Action: Re-evaluate Catalysis - Is an acid catalyst needed? - Consider a different solvent. temp_ok->no_progress No

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Significant Byproduct Formation, Especially an Insoluble or Unexpectedly High Molecular Weight Species

This often points to decomposition or the formation of azine byproducts.

  • Possible Cause 1: Reaction temperature is too high.

    • Solution: Decrease the reaction temperature by 10-20°C. If the reaction is too slow at the lower temperature, consider extending the reaction time instead of increasing heat. For exothermic reactions, ensure proper cooling is in place.

  • Possible Cause 2: Azine Formation.

    • Solution: Modify the stoichiometry. Use a slight excess (1.1 to 1.2 equivalents) of the [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride relative to the carbonyl compound. This ensures that the carbonyl is consumed before it can react with the intermediate hydrazone.[3]

  • Possible Cause 3: Impure Starting Materials.

    • Solution: Verify the purity of your carbonyl compound and solvents. Non-volatile impurities in solvents can interfere with the reaction, while impurities in the carbonyl substrate can lead to a range of unintended side products.

Experimental Protocols and Data

Protocol 1: General Procedure for pH Optimization in Hydrazone Formation

This protocol uses small-scale parallel reactions to efficiently identify the optimal pH.

  • Preparation: In separate vials, dissolve the carbonyl compound (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol).

  • Buffer Addition: To each vial, add a different buffer solution to achieve a range of pH values (e.g., pH 3, 4, 5, 6, 7). Acetate buffers are excellent for the pH 4-6 range.

  • Reagent Addition: Add a solution of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride (1.1 equiv) to each vial. Note: The addition of the acidic salt will lower the pH, so the buffer's role is to maintain a stable pH environment.

  • Reaction: Stir all vials at a constant, moderate temperature (e.g., 40°C).

  • Monitoring: After a set time (e.g., 1 hour), take a small aliquot from each vial and analyze by TLC or LC-MS to determine which pH condition gives the highest conversion to the desired hydrazone with the fewest byproducts.

  • Scale-Up: Once the optimal pH is identified, the reaction can be scaled up using those conditions.

Table 1: Recommended Starting Conditions for Common Reactions

Reaction TypepH RangeTemperature Range (°C)Key Considerations
Hydrazone Formation 4.0 - 6.025 - 60°CReaction is often fast. Monitor closely to avoid side reactions.[1][12]
Pyrazole Synthesis 4.5 - 5.540 - 100°C (or reflux)Requires higher temperatures for the cyclization step after initial hydrazone formation.[5][10]
Fischer Indole Synthesis *1.0 - 3.080 - 180°C (or reflux)Requires stronger acids (e.g., H₂SO₄, PPA) and high temperatures for the[13][13]-sigmatropic rearrangement.[7][14][15]

*Note: [(2,3-Dichlorophenyl)methyl]hydrazine is a benzylhydrazine, not an arylhydrazine. It is not a typical substrate for the classic Fischer Indole Synthesis, which requires the hydrazine to be directly attached to an aromatic ring.

Visualizing the pH-Reactivity Relationship

The interplay between the hydrazine salt and its reactive free base form is central to optimizing your reaction.

G cluster_0 Low pH (Acidic) cluster_1 Optimal pH (Weakly Acidic) A R-NH-NH₃²⁺ (Protonated, Inactive) [High Concentration] Y No Reaction A->Y Low Nucleophilicity X R'-C=O (Carbonyl) [Activated by H⁺] X->Y B_inactive R-NH-NH₃²⁺ B_active R-N⁻H-NH₂ (Free Base, Active) [Sufficient Concentration] B_inactive->B_active + OH⁻ - H⁺ Z Product Formation (Hydrazone) B_active->Z Nucleophilic Attack C R'-C=O (Carbonyl) [Activated by H⁺] C->Z

Caption: pH-dependent equilibrium and its effect on reactivity.

References

  • Methylhydrazine | CH3NHNH2 | CID 6061 - PubChem - NIH. PubChem. Available at: [Link]

  • Hydrazine - Wikipedia. Wikipedia. Available at: [Link]

  • Effect of temperature on the hydrazone formation - ResearchGate. ResearchGate. Available at: [Link]

  • Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted ... - Google Patents. Google Patents.
  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC. NCBI. Available at: [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC. NCBI. Available at: [Link]

  • Material Safety Data Sheet - Hydrazine dihydrochloride - Cole-Parmer. Cole-Parmer. Available at: [Link]

  • 5 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity - PMC. NCBI. Available at: [Link]

  • synthesis of n-(2-chlorophenyl)-n- - methyl-n'-ethyl hydrazine. Simon Fraser University Institutional Repository. Available at: [Link]

  • REACTION OF HYDRAZINE HYDRATE AND HYDRAZINE HYDROCHLORIDE WITH DIBENZOYLMETHANE AND FLAVONE: ROLE OF SOLVENT AND pH ON FORMATION OF PRODUCTS - ProQuest. ProQuest. Available at: [Link]

  • Tandem Hydroformylation/Fischer Indole Synthesis: A Novel and Convenient Approach to Indoles from Olefins | Organic Letters - ACS Publications. ACS Publications. Available at: [Link]

  • THE LOWER ALIPHATIC DERIVATIVES OF HYDRAZINE - DTIC. Defense Technical Information Center. Available at: [Link]

  • Reaction schemes of N-methylhydrazine and three different types of carbonyl compounds. - ResearchGate. ResearchGate. Available at: [Link]

  • Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis - ResearchGate. ResearchGate. Available at: [Link]

  • (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine - MDPI. MDPI. Available at: [Link]

  • 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • In-Situ Analysis of Hydrazine Decomposition Products - NASA Technical Reports Server. NASA. Available at: [Link]

  • Hydrazone - Wikipedia. Wikipedia. Available at: [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. MDPI. Available at: [Link]

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. Available at: [Link]

  • ph-sensitive hydrazone bond: Topics by Science.gov. Science.gov. Available at: [Link]

Sources

Troubleshooting

Reducing byproduct impurities during [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride crystallization

Welcome to the Process Chemistry & API Development Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic challenges encountered during t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & API Development Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic and kinetic challenges encountered during the crystallization of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride (also known as 2,3-dichlorobenzylhydrazine dihydrochloride).

This guide abandons generic advice in favor of mechanistic troubleshooting. Every protocol provided here is designed as a self-validating system —meaning the process itself contains built-in analytical checkpoints to confirm that the underlying chemistry is behaving as expected.

Part 1: Diagnostic Workflow

Before altering your crystallization parameters, you must identify the specific mechanism of impurity incorporation. The workflow below outlines the diagnostic logic for the three most common failure modes in this synthesis.

ImpurityTroubleshooting Start Analyze Impurity Profile (HPLC/GC) BisAlk Bis-alkylated Impurity > 0.1% Start->BisAlk Hydrazine Residual Hydrazine Salts Start->Hydrazine SM Unreacted Benzyl Chloride Start->SM ActionBis Decrease Cooling Rate (< 0.5 °C/min) BisAlk->ActionBis ActionHyd Increase Aqueous Fraction in Solvent Hydrazine->ActionHyd ActionSM Implement Reslurry (e.g., Cold IPA) SM->ActionSM Opt Optimized Product (> 99.5% Purity) ActionBis->Opt ActionHyd->Opt ActionSM->Opt

Diagnostic workflow for identifying and resolving crystallization impurities.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does the bis-alkylated impurity (N,N'-bis(2,3-dichlorobenzyl)hydrazine) co-crystallize, and how do I reject it? The Causality: The synthesis of alkyl-substituted hydrazines is notoriously prone to over-alkylation, generating bulky bis-alkylated byproducts 1. During the crystallization of the dihydrochloride salt, this hydrophobic impurity becomes kinetically trapped in the crystal lattice if supersaturation is generated too rapidly. Rapid crash-cooling forces the solute to precipitate before the lattice can thermodynamically exclude structurally similar defects. The Solution: Implement a seeded, slow-cooling crystallization profile. Slow cooling (0.1–0.5 °C/min) ensures that crystal growth occurs strictly within the metastable zone, allowing the lattice to preferentially incorporate the target monomer and reject the bis-alkylated defect into the mother liquor 2.

Q2: My product fails specifications due to residual hydrazine dihydrochloride. How do I separate these two salts? The Causality: Hydrazine dihydrochloride is highly polar; it is highly soluble in water but exhibits very low solubility in pure alcohols like ethanol or isopropanol (IPA) 3. If your crystallization solvent is 100% IPA, the dielectric constant is insufficient to solvate the dense charge of the hydrazine salt, causing it to co-precipitate with your target API. The Solution: Modify the solvent system to an IPA/Water mixture (e.g., 90:10 v/v). The addition of water selectively increases the solubility of the hydrazine salt, keeping it dissolved in the mother liquor while the more lipophilic[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride crystallizes.

Q3: How do I eliminate unreacted 2,3-dichlorobenzyl chloride that appears inconsistently in my batches? The Causality: The starting material, 2,3-dichlorobenzyl chloride, is highly soluble in organic solvents. Its presence in the final solid is rarely due to co-crystallization; rather, it is caused by surface adsorption or liquid inclusions trapped within agglomerated crystals 4. High shear rates or uncontrolled primary nucleation can cause crystals to agglomerate, trapping pockets of impurity-rich mother liquor. The Solution: Introduce a post-crystallization reslurry step. Suspending the wet cake in cold IPA (0–5 °C) dissolves surface-bound impurities and breaks up weak agglomerates without significantly dissolving the target API.

Part 3: Quantitative Process Parameters

To standardize your approach, compare your current parameters against this optimized baseline.

Impurity TypeIncorporation MechanismRecommended Mitigation StrategyCritical Process Parameter (CPP)Expected Purge Factor
N,N'-Bis(2,3-dichlorobenzyl)hydrazine Lattice inclusion / Co-precipitationSeeded slow-cooling crystallizationCooling rate < 0.3 °C/min> 95%
Hydrazine dihydrochloride Co-precipitation (Low solubility in alcohols)Adjust solvent polarityWater content (5–10% v/v)> 99%
2,3-Dichlorobenzyl chloride Surface adsorption / Liquid inclusionsPost-filtration reslurry / WashWash solvent temp (0–5 °C)> 90%
Oxidation byproducts Chemical degradationInert atmosphere processingDissolved oxygen (DO) < 2 ppmN/A (Preventative)

Part 4: Standard Operating Procedure (SOP)

Self-Validating Seeded Crystallization of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride

This protocol is designed to enforce thermodynamic control. Do not skip the seeding or reslurry steps, as they are the primary mechanisms for impurity rejection.

Step 1: Dissolution

  • Suspend the crude product in 10 volumes of a 90:10 (v/v) Isopropanol/Water mixture.

  • Heat the reactor to 75 °C under nitrogen until complete dissolution is achieved.

  • Causality: The 10% water fraction ensures complete solvation of residual hydrazine salts, preventing them from acting as unwanted nucleation sites.

Step 2: Polish Filtration

  • Filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated crystallization vessel to remove insoluble particulates.

Step 3: Cooling to the Metastable Zone

  • Cool the reactor to 60 °C at a controlled rate of 1.0 °C/min.

Step 4: Seeding (Critical Step)

  • Introduce 1 wt% of pure [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride seeds.

  • Causality: Seeding bypasses the primary nucleation threshold. By providing existing surface area for growth, you prevent "crash precipitation" and the subsequent kinetic inclusion of the bis-alkylated impurity.

Step 5: Controlled Cooling Ramp

  • Hold at 60 °C for 30 minutes to allow the seed bed to ripen.

  • Cool from 60 °C to 5 °C at a slow rate of 0.2 °C/min .

  • Causality: This slow thermodynamic ramp allows the crystal lattice to selectively reject structurally similar impurities into the mother liquor.

Step 6: Isolation & Reslurry

  • Filter the suspension.

  • Transfer the wet cake to a clean reactor, add 5 volumes of cold Isopropanol (5 °C), and agitate at 150 RPM for 60 minutes.

  • Causality: Reslurrying washes away surface-adsorbed 2,3-dichlorobenzyl chloride and breaks down agglomerates containing trapped mother liquor.

Step 7: Self-Validation Check & Drying

  • Validation: Before drying, sample the reslurry mother liquor via HPLC. If the area% of the starting material in the liquor has plateaued, the wash is complete. If it is still rising, extend the reslurry time by 30 minutes.

  • Filter and dry the solid under vacuum at 40 °C to constant weight.

Part 5: References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: ACS Organic Process Research & Development URL:[Link]

  • Synthetic methodology for alkyl substituted hydrazines Source: ResearchGate URL:[Link]

  • Crystallization process: how does crystallization work Source: Mirai Intex URL:[Link]

Sources

Optimization

Technical Support Center: Handling and Troubleshooting Hygroscopic [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride

Welcome to the dedicated support center for [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride. This guide provides researchers, scientists, and drug development professionals with expert insights and practical soluti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride. This guide provides researchers, scientists, and drug development professionals with expert insights and practical solutions for managing the hygroscopic nature of this compound. Our goal is to ensure the integrity of your experiments and the reliability of your results through proper handling and troubleshooting.

Understanding the Challenge: Inherent Hygroscopicity

[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride is a salt formed by the protonation of two basic nitrogen centers on the hydrazine moiety with hydrochloric acid. This dihydrochloride salt structure, rich in polar N-H and Cl- groups, has a strong affinity for atmospheric water. The electronegative chlorine atoms readily act as hydrogen bond acceptors, facilitating the absorption of moisture and leading to potential issues such as clumping, inaccurate measurements, and chemical degradation.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and observations when working with [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride.

Q1: My powder has arrived as a solid cake or with significant clumps. Is it compromised?

A: Not necessarily. Caking or clumping is a common physical change for highly hygroscopic materials and is caused by moisture bridging, where absorbed water creates liquid bridges between powder particles.[2][3] While the chemical integrity may still be intact, the material's handling properties are affected. Before use, you must assess the moisture content and, if necessary, perform a re-drying procedure to ensure accurate weighing and prevent introducing water into your reactions.

Q2: What are the ideal storage conditions for this powder?

A: To maintain the powder's integrity, strict environmental control is crucial.[4] The material should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and placed inside a desiccator containing a suitable drying agent like silica gel or molecular sieves.[5][6] This multi-barrier approach minimizes exposure to atmospheric humidity.

ParameterRecommended ConditionRationale
Temperature 2-8°C or as specified on the Certificate of AnalysisReduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)Displaces atmospheric moisture and oxygen, preventing water absorption and oxidation.[7]
Relative Humidity (RH) < 20% RHMinimizes the primary driver of moisture absorption.[8]
Container Tightly-sealed, amber glass bottleProtects from moisture ingress and light.
Secondary Containment Desiccator with active desiccantProvides an additional layer of protection against ambient humidity.[4][5]

Q3: I'm struggling to obtain a consistent weight for my experiments. What could be the cause?

A: This is a classic sign of rapid moisture absorption. When exposed to ambient air, the powder's weight will continuously increase as it pulls water from the environment. This makes accurate dispensing extremely difficult. All weighing and handling operations must be performed in a controlled environment, such as a nitrogen-purged glove box or, for less sensitive applications, very rapidly in a low-humidity room.[9]

Q4: How does absorbed moisture affect the chemical stability of the compound?

A: Absorbed water can have several detrimental effects. Firstly, it can act as a plasticizer, potentially inducing changes in the solid-state form of the material.[10] Secondly, hydrazine derivatives can be susceptible to oxidation or hydrolysis, and the presence of water can facilitate these degradation pathways, especially under neutral or alkaline conditions.[11][12] For hydrazine specifically, decomposition can be catalyzed by certain impurities in the presence of water.[7]

Part 2: In-Depth Troubleshooting & Protocols

This section provides detailed, step-by-step guidance for critical procedures and for resolving complex issues encountered during experimentation.

Workflow 1: Handling and Dispensing Protocol

This workflow outlines the mandatory steps for safely handling the hygroscopic powder to maintain its integrity from storage to use.

G A 1. Transfer Stock Bottle to Inert Atmosphere B 2. Allow Bottle to Equilibrate to Temp A->B Inside Glove Box/Bag C 3. Open and Quickly Dispense Required Amount B->C D 4. Tightly Reseal Stock Bottle C->D G 7. Use Weighed Aliquot Immediately in Reaction C->G Proceed to experiment E 5. Purge Headspace with Inert Gas D->E F 6. Return to Desiccator in Cold Storage E->F

Caption: Standard workflow for handling the hygroscopic powder.

Troubleshooting Guide 1: Inconsistent Analytical Results

Unexpected results in techniques like NMR, HPLC, or Karl Fischer titration can often be traced back to moisture contamination.

Issue: Broad, poorly resolved peaks or unexpected chemical shifts in ¹H NMR.

  • Probable Cause: The presence of water. The exchangeable protons from water (H₂O) and the N-H protons of the hydrazine salt can lead to peak broadening. The water signal itself (typically ~4.7 ppm in D₂O, but variable) can obscure parts of the spectrum.[13]

  • Solution:

    • Ensure the powder was handled under strictly anhydrous conditions.

    • Use a freshly opened container of high-purity deuterated solvent.

    • Dry the NMR tube in an oven and cool it in a desiccator before use.

    • If the problem persists, consider re-drying a sample of the powder (see Protocol below) and re-analyzing.

Issue: Ghost peaks, baseline drift, or shifting retention times in HPLC.

  • Probable Cause: Water contamination in the sample or mobile phase. Water is a highly polar solvent and its presence can significantly alter the chromatography, especially in reversed-phase systems.[14][15] Contaminants introduced by moisture-driven degradation can also appear as "ghost peaks."[16][17]

  • Solution:

    • Prepare samples immediately before injection using high-purity, HPLC-grade solvents.

    • Use freshly prepared mobile phase made with HPLC-grade water.[14]

    • Filter all samples and mobile phases through a 0.22 µm filter to remove particulates that may have formed.

    • Run a blank gradient to check for system contamination.

Protocol 1: Re-Drying a Compromised Sample

This protocol should be used if the powder has been inadvertently exposed to moisture, as confirmed by its physical appearance or by a Karl Fischer titration showing a water content above the specification (typically >0.5%).

Warning: Verify the thermal stability of the compound from its datasheet before applying heat. Hydrazine derivatives can be thermally unstable.[18]

Methodology:

  • Preparation: Place a thin layer of the caked powder in a clean, dry vacuum flask or on a watch glass.

  • Drying: Place the sample in a vacuum oven.

  • Conditions: Apply a high vacuum (<1 mbar) and gently heat to a temperature safely below the compound's decomposition point (e.g., 35-45°C). Do not exceed the recommended temperature.

  • Duration: Dry for 12-24 hours. The time required will depend on the extent of moisture absorption.

  • Verification (Self-Validation):

    • After the drying period, cool the sample to room temperature under vacuum or in a desiccator.

    • Immediately perform a Karl Fischer titration to quantify the remaining moisture content.[19][20] The result should be within the acceptable specification (<0.5%).

    • If the moisture content is still high, repeat the drying cycle.

  • Storage: Once confirmed dry, immediately transfer the powder to a tightly sealed container and store it in a desiccator.[4]

Troubleshooting Guide 2: Flowability and Dispensing Issues

This decision tree helps diagnose and solve problems related to poor powder flow, which can lead to manufacturing and experimental inconsistencies.[9][21]

G A Powder exhibits poor flow (clumping, sticking) B Is the handling environment controlled (<20% RH)? A->B C YES B->C Yes D NO B->D No F Perform Karl Fischer titration to quantify moisture content C->F E Implement environmental controls: Use glove box or low-humidity room D->E G Is moisture content above specification (>0.5%)? F->G H YES G->H Yes I NO G->I No J Initiate Re-drying Protocol (Vacuum oven, gentle heat) H->J K Issue may be related to particle size/shape. Consider anti-caking agents (e.g., fumed silica) if formulation allows. I->K

Caption: Troubleshooting flowchart for poor powder flowability.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC. [Link]

  • Powder Caking Prevention: Causes, Tests, and Fixes. (2025, November 1). PowderTechnology.info. [Link]

  • How the drying process differs between fine and heavy chemicals. (2024, March 1). Cleanroom Technology. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF. (n.d.). ResearchGate. [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (n.d.). PMC - NIH. [Link]

  • Comparison of Traditional and Novel Drying Techniques and Its Effect on Quality of Fruits, Vegetables and Aromatic Herbs. (n.d.). PMC. [Link]

  • How to solve the caking problem of powder coating? (2023, March 21). Longchang Chemical. [Link]

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (2013, September 5). American Institute of Chemical Engineers. [Link]

  • Karl Fischer titration. (n.d.). Wikipedia. [Link]

  • Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate. (2019, April 2). ACS Publications. [Link]

  • (PDF) Decompostion of Hydrazine in Aqueous Solutions. (n.d.). ResearchGate. [Link]

  • Impact of Water. (n.d.). Merck. [Link]

  • Powder caking or clumping review : causes and how to solve it. (n.d.). PowderProcess.net. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. [Link]

  • Transcending Resolution Limits in HPLC and Diffusion NMR. (2024, December 18). Analytical Chemistry. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Semantic Scholar. [Link]

  • How to deal with powder caking in a powder packer? (2025, December 19). Blog - Grain Machinery. [Link]

  • Karl Fischer Method of Moisture Determination. (n.d.). QAQC Lab. [Link]

  • Water Used for HPLC. (n.d.). Shimadzu. [Link]

  • Common Applications and Maintenance of Hydrazine Hydrate. (2025, August 25). Eastchem. [Link]

  • Karl Fischer Coulometric Titration Explained and Illustrated. (n.d.). Machinery Lubrication. [Link]

  • Troubleshooting Common Issues with Powder Coating Equipment: Solutions and Prevention Tips. (2023, June 26). Reliant Finishing Systems. [Link]

  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. (2022, April 11). richpacking020.com. [Link]

  • The Misunderstood Laboratory Solvent: Reagent Water for HPLC. (2025, October 10). Chromatography Online. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. [Link]

  • The Importance of Water Grade in Liquid Chromatography. (2024, May 13). Mason Technology. [Link]

  • Water Determination by Karl Fischer. (2024, May 11). Eurofins Scientific. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo. [Link]

  • chemical handling and storage section 6. (n.d.). University of Toronto Scarborough. [Link]

  • Drying methods. (n.d.). Moisture Control. [Link]

  • How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific. [Link]

  • Overcoming Common Pharmaceutical Powder Handling Challenges. (2026, February 18). Jenike & Johanson. [Link]

  • Common Powder Handling Issues in Manufacturing and How to Fix Them. (n.d.). Volkmann. [Link]

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Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Substitution Reactions with[(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address one of the most persistent challenges in medicinal chemistry and drug development: functionalizin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address one of the most persistent challenges in medicinal chemistry and drug development: functionalizing sterically congested hydrazine derivatives.

Working with [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride (CAS: 1803581-25-0) presents a dual challenge. First, the ortho-chlorine atom on the benzyl ring creates a severe conformational lock, physically shielding the adjacent N1 nitrogen. Second, the strong electron-withdrawing nature of the 2,3-dichloro moiety inductively reduces the nucleophilicity of the hydrazine core.

This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to help you bypass these kinetic barriers.

Frequently Asked Questions & Troubleshooting

Q1: Why am I getting <10% yield when attempting direct N-alkylation with secondary alkyl halides?

The Causality: The failure is kinetically driven. In a standard SN​2 reaction, the nucleophilic N1 nitrogen must approach the electrophile at a 180° angle to the leaving group. The bulky 2,3-dichlorobenzyl group restricts the rotational freedom of the Caryl​−Cbenzyl​ bond, blocking this trajectory and drastically raising the activation energy ( Ea​ ) of the transition state. The Solution: Abandon direct SN​2 conditions. Shift to a or utilize the , both of which utilize highly reactive intermediates to power through steric constraints.

Q2: My reaction fails completely when using the dihydrochloride salt directly with a weak base (e.g., K2​CO3​ ). What is happening?

The Causality: [(2,3-Dichlorophenyl)methyl]hydrazine is supplied commercially as a to prevent auto-oxidation. Weak bases like potassium carbonate are often insufficient to fully liberate the free base in organic solvents. This creates a localized acidic microenvironment that protonates the hydrazine, completely quenching its nucleophilicity. The Solution: You must perform a rigorous, biphasic pre-free-basing step using aqueous NaOH prior to introducing any electrophile.

Q3: How do I control regioselectivity (N1 vs. N2 substitution) when steric hindrance naturally pushes the reaction to the less hindered N2 position?

The Causality: Regioselectivity in bulky hydrazines is governed by steric approach control. Left unprotected, the unsubstituted terminal N2 nitrogen will react preferentially because it is unshielded. The Solution: Employ an orthogonal protecting group strategy. Protect the N2 position with a bulky group like Boc (tert-butyloxycarbonyl). Subsequent treatment with a strong base (like n -BuLi) generates a highly reactive nitrogen dianion at the N1 position, forcing the regiochemistry exactly where you want it.

Quantitative Data: Alkylation Strategy Comparison

To guide your experimental design, the following table summarizes the expected outcomes when attempting a 1,1-disubstitution (N1-alkylation) on the 2,3-dichlorobenzylhydrazine core.

StrategyReagents / ConditionsRegioselectivityYield (Secondary Alkyl)Primary Limitation
Direct SN​2 Alkyl Halide, K2​CO3​ , DMF, 80°CPoor (Favors N2)< 10%Severe steric clash at transition state
Phase Transfer (PTC) Alkyl Halide, NaOH, TBAB, TolueneModerate30 - 40%Competing elimination of alkyl halide
Mitsunobu Protocol Alcohol, DEAD, PPh3​ , THF, 0°CExcellent (with N2 protected)75 - 85%Poor atom economy; phosphine oxide removal
Dianion Alkylation Alkyl Halide, n -BuLi (2 eq), THF, -78°CExcellent (N1 specific)80 - 95%Requires strictly anhydrous, cryogenic conditions

Experimental Workflows & Self-Validating Protocols

Protocol A: Free-Basing and N2-Boc Protection

This protocol ensures the complete removal of the dihydrochloride salts and selectively protects the less hindered N2 nitrogen.

  • Neutralization: Suspend [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and 2M aqueous NaOH .

  • Phase Extraction: Stir vigorously for 30 minutes at room temperature.

    • Self-Validation Checkpoint: The initial suspension will be cloudy. Complete free-basing is confirmed when the biphasic mixture becomes entirely clear, indicating the free hydrazine has fully partitioned into the DCM layer.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with DCM, and dry the combined organics over anhydrous Na2​SO4​ . Concentrate under reduced pressure.

  • Protection: Dissolve the resulting free base in anhydrous THF and cool to 0 °C. Add Boc2​O (1.05 eq) dropwise.

  • Completion: Stir for 2 hours, quench with water, and extract with ethyl acetate to isolate 1-[(2,3-Dichlorophenyl)methyl]-2-Boc-hydrazine.

Protocol B: Dianion-Mediated N1-Alkylation

By generating a dianion, we artificially inflate the nucleophilicity of the sterically hindered N1 nitrogen, allowing it to overcome the ortho-chlorine barrier.

  • Preparation: Dissolve the N2-Boc protected hydrazine (1.0 eq) from Protocol A in anhydrous THF (0.1 M) under a strict argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dianion Generation: Add n -butyllithium (2.1 eq, 2.5 M in hexanes) dropwise.

    • Causality Note: The first equivalent deprotonates the Boc-protected N2; the second equivalent deprotonates the sterically hindered N1, forming the highly reactive dianion.

    • Self-Validation Checkpoint: Upon addition of the second equivalent of n -BuLi, the solution will transition from colorless to a deep red/orange. If the solution remains pale, moisture has likely quenched your reagent; titrate your n -BuLi before proceeding.

  • Electrophilic Addition: Stir at -78 °C for 30 minutes, then add the desired sterically hindered alkyl halide (1.2 eq).

  • Workup: Allow the reaction to slowly warm to room temperature over 4 hours. Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, and purify via flash chromatography.

Mechanistic Visualizations

Workflow A [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride B Free-Basing (NaOH / DCM) A->B Neutralization C N2-Protection (Boc2O) B->C Regiocontrol D Dianion Generation (2 eq n-BuLi, -78°C) C->D Activation E Electrophilic Addition (Alkyl Halide) D->E Overcome Sterics F 1,1-Disubstituted Hydrazine Product E->F High Yield

Caption: Workflow for sterically hindered hydrazine alkylation via dianion intermediate.

Mechanism cluster_0 Direct SN2 (Failed Pathway) cluster_1 Mitsunobu (Successful Pathway) Substrate Sterically Hindered Hydrazine SN2 Alkyl Halide + Weak Base Substrate->SN2 Kinetic Block Mitsunobu ROH + DEAD/PPh3 Substrate->Mitsunobu Thermodynamic Drive Clash Steric Clash at Transition State SN2->Clash LowYield <10% Yield Clash->LowYield Activated Activated Phosphonium Intermediate Mitsunobu->Activated HighYield >85% Yield Activated->HighYield

Caption: Mechanistic divergence: Direct SN2 vs. Mitsunobu protocol for bulky hydrazines.

References

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters.[Link][1]

  • Brosse, N., Pinto, M. F., & Jamart-Grégoire, B. (2000). New Synthesis of 1,1-Substituted Hydrazines by Alkylation of N-Acyl- or N-alkyloxycarbonylaminophthalimide Using the Mitsunobu Protocol. The Journal of Organic Chemistry.[Link][2]

Sources

Reference Data & Comparative Studies

Validation

A High-Performance Comparison Guide: [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride vs. 2,4-Dichlorobenzylhydrazine in Heterocyclic Synthesis

Executive Summary In modern drug discovery, nitrogen-containing heterocycles such as pyrazoles and tetrahydroindazoles serve as privileged pharmacophores. The synthesis of these ring systems heavily relies on the cycloco...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, nitrogen-containing heterocycles such as pyrazoles and tetrahydroindazoles serve as privileged pharmacophores. The synthesis of these ring systems heavily relies on the cyclocondensation of hydrazine building blocks with 1,3-dielectrophiles. This guide provides an objective, data-driven comparison between two critical isomeric precursors: [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride and 2,4-dichlorobenzylhydrazine . By analyzing their steric profiles, electronic effects, and regiochemical fidelity, this guide equips synthetic chemists and drug development professionals with the mechanistic insights needed to optimize their synthetic workflows.

Chemical Profiling & Structural Causality

While both reagents deliver a dichlorobenzyl moiety, the positional isomerism of the chlorine atoms fundamentally alters their reactivity and the pharmacological profile of the resulting molecules.

2,4-Dichlorobenzylhydrazine
  • Electronic Profile: The halogens are positioned ortho and para to the benzylic linkage. The para-chloro group exerts an electron-withdrawing inductive effect but can donate electron density through resonance.

  • Steric Profile: With only one ortho substituent, the benzylic carbon retains a moderate degree of rotational freedom. This makes it an excellent general-purpose nucleophile for rapid cyclocondensation, as demonstrated in the synthesis of [1].

###[(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride

  • Electronic Profile: The meta-chloro group is purely electron-withdrawing via induction, slightly decreasing the electron density of the aromatic ring compared to the 2,4-isomer.

  • Steric Profile: The adjacent halogens at the 2 and 3 positions create significant steric encumbrance. This rigid, bulky pocket restricts the rotational freedom of the benzyl group. During pyrazole/indazole synthesis, this steric bulk increases the transition state energy for the minor N2 -isomer, driving the reaction toward exceptionally high N1 regioselectivity under thermodynamic control.

Experimental Workflow: Synthesis of N1-Substituted Tetrahydroindazoles

The following self-validating protocol details the cyclocondensation of a generic 1,3-dielectrophile (e.g., a cyclic enol ether or vinyl alcohol) with either hydrazine derivative. The methodology is adapted from optimized protocols for [1].

Step-by-Step Methodology
  • Electrophile Activation: Dissolve the 1,3-dielectrophile (1.0 eq) in anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Reagent Introduction: Add the chosen hydrazine salt (1.1 eq).

    • Causality Check: If using the dihydrochloride salt of the 2,3-dichloro variant, add N,N -diisopropylethylamine (DIPEA) (1.0 eq) to selectively neutralize the second equivalent of HCl, liberating the primary amine while maintaining the slightly acidic environment needed for the reaction.

  • Acid Catalysis: Add Trifluoroacetic acid (TFA) (0.1 eq).

    • Causality Check: TFA protonates the enol ether, increasing its electrophilicity. The more nucleophilic terminal nitrogen of the hydrazine attacks the activated carbonyl carbon.

  • Thermal Cyclodehydration: Heat the mixture to 60 °C under an inert nitrogen atmosphere.

    • Self-Validating Protocol: Monitor the reaction via LC-MS. The intermediate hydrazone will form rapidly (within 30 minutes). The subsequent cyclodehydration to the indazole requires 4-6 hours.

  • Isolation & Validation: Quench the reaction with saturated aqueous NaHCO3​ . Extract with EtOAc, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

    Self-Validating Protocol: Confirm regioselectivity using 2D NMR ( 1H

    1H NOESY). Look for cross-peaks between the benzylic protons and the adjacent pyrazole/indazole ring protons to confirm N1 vs N2 substitution.

Quantitative Data: Reactivity Comparison Table

The table below summarizes the expected performance of both hydrazine derivatives when reacted with an asymmetric 1,3-dielectrophile under the optimized conditions described above.

Hydrazine DerivativeSubstitution PatternYield (%)Regioselectivity (N1:N2)Reaction Time (h)Steric Hindrance Level
2,4-Dichlorobenzylhydrazine HCl Ortho, Para82%85:154.0Moderate
[(2,3-Dichlorophenyl)methyl]hydrazine 2HCl Ortho, Meta76%>95:56.5High

Note: The 2,3-dichloro pattern has two adjacent chlorines, making the aromatic ring more sterically demanding near the benzylic position. This increases the transition state energy for the minor N2-isomer (where the bulky group would clash with the adjacent substituents on the newly formed ring), thus enhancing regioselectivity at the cost of a slightly longer reaction time and marginally lower yield.

Mechanistic Visualization

The following diagram illustrates the cyclocondensation pathways of 2,4- and 2,3-dichlorobenzylhydrazine with 1,3-dielectrophiles, highlighting the kinetic vs. thermodynamic control dictated by steric hindrance.

ReactionPathway E 1,3-Dielectrophile (e.g., Vinyl Alcohol/Enol) I1 Hydrazone Intermediate (Fast Kinetics) E->I1 + H1 (TFA, 60°C) I2 Hydrazone Intermediate (Sterically Hindered) E->I2 + H2 (TFA, 60°C) H1 2,4-Dichlorobenzylhydrazine H1->I1 H2 2,3-Dichlorobenzylhydrazine H2->I2 P1 N1-Substituted Indazole (Mixed Regioisomers) I1->P1 Cyclocondensation P2 N1-Substituted Indazole (High Regioselectivity) I2->P2 Cyclocondensation

Cyclocondensation pathways of 2,4- and 2,3-dichlorobenzylhydrazine with 1,3-dielectrophiles.

References

  • Title: Discovery and Optimization of 7-Alkylidenyltetrahydroindazole-Based Acylsulfonamide EP3 Antagonists Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

  • Title: [(2,4-dichlorophenyl)methyl]hydrazine hydrochloride Source: PubChem URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Validation of 1H and 13C NMR Spectral Data for [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride

In the landscape of pharmaceutical development and quality control, the unambiguous structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are paramount. For nov...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the unambiguous structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are paramount. For novel or complex molecules such as [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique. This guide provides an in-depth, experience-driven approach to the validation of 1H and 13C NMR spectral data for this compound, ensuring data integrity and regulatory compliance. We will delve into the rationale behind experimental choices, present predicted spectral data for comparison, and outline a robust validation workflow.

The Critical Role of NMR in Structural Elucidation

NMR spectroscopy provides a detailed fingerprint of a molecule's structure by probing the magnetic properties of atomic nuclei.[1][2] For a substituted hydrazine derivative like [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride, 1H and 13C NMR are indispensable for:

  • Confirming the substitution pattern on the aromatic ring.

  • Verifying the presence and connectivity of the methylhydrazine moiety.

  • Detecting and quantifying potential impurities, including residual solvents and process-related byproducts.[3]

  • Ensuring batch-to-batch consistency in a manufacturing setting.[4]

Given the absence of publicly available experimental spectra for this specific compound, this guide will utilize predicted data based on established chemical shift principles and data from analogous structures as a comparative baseline.[5][6][7]

Predicted 1H and 13C NMR Spectral Data

The following tables summarize the predicted chemical shifts for [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride. These predictions are derived from the analysis of similar dichlorophenyl and hydrazine derivatives.[8][9][10] The dihydrochloride form will influence the chemical shifts of protons near the nitrogen atoms due to protonation.

Table 1: Predicted ¹H NMR Data for [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride (in D₂O)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Ar-H (H-4)7.6 - 7.8Doublet of doubletsJ ≈ 8, 2
Ar-H (H-5)7.4 - 7.6TripletJ ≈ 8
Ar-H (H-6)7.7 - 7.9Doublet of doubletsJ ≈ 8, 2
-CH₂-4.3 - 4.5Singlet-Deshielded by adjacent aromatic ring and protonated nitrogen.
-NH₂⁺-NH₃⁺4.9 (HDO peak)Broad Singlets-Protons on nitrogen are expected to exchange with D₂O and may not be distinctly visible or may appear as broad signals. The use of an alternative solvent like DMSO-d₆ would show these peaks.

Table 2: Predicted ¹³C NMR Data for [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride (in D₂O)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (Ar-C)135 - 138
C-2 (Ar-C-Cl)132 - 135
C-3 (Ar-C-Cl)130 - 133
C-4 (Ar-CH)130 - 132
C-5 (Ar-CH)128 - 130
C-6 (Ar-CH)129 - 131
-CH₂-50 - 55

Experimental Protocol for NMR Data Acquisition

The quality and reliability of NMR data are fundamentally dependent on a well-designed experimental protocol. The following procedure is designed to ensure high-quality data suitable for validation.

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 15-25 mg of high-purity [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride.

  • Solvent Selection and Addition: Add approximately 0.7 mL of Deuterium Oxide (D₂O) to a clean, dry 5 mm NMR tube. D₂O is a suitable solvent for the dihydrochloride salt.[11] Alternatively, for observation of NH protons, DMSO-d₆ can be used.[12]

  • Internal Standard: The addition of an internal standard is not always necessary for structural confirmation but is crucial for quantitative NMR (qNMR).[13] If required for purity assessment, a known quantity of a suitable, non-interfering reference standard should be added.

  • Dissolution: Vortex the sample until fully dissolved. Gentle warming may be applied if necessary.

II. NMR Instrument Setup and Data Acquisition

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.[9]

  • Instrument Tuning and Locking: Tune and match the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, characterized by sharp, symmetrical peaks.[6]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').[6]

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').[6][9]

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-8192, to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[9]

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (D₂O at δ ≈ 4.79 ppm, which can vary with temperature).[14]

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in D₂O weigh->dissolve setup Instrument Setup (Tune, Lock, Shim) dissolve->setup acq_h1 ¹H NMR Acquisition setup->acq_h1 acq_c13 ¹³C NMR Acquisition setup->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft phase Phase & Baseline Correction ft->phase reference Referencing phase->reference

Figure 1: Experimental workflow for NMR data acquisition.

A Framework for NMR Data Validation

Data validation is a systematic process to ensure that the generated data is accurate, reliable, and meets the intended purpose.[2] This process is a cornerstone of Good Manufacturing Practice (GMP) and data integrity.[1][15]

validation_workflow cluster_data_review Data Review & Interpretation cluster_verification Structural Verification cluster_integrity Data Integrity & Compliance (ALCOA+) exp_data Experimental Spectra chem_shift Chemical Shift Analysis exp_data->chem_shift pred_data Predicted Spectra pred_data->chem_shift multiplicity Multiplicity & Coupling Analysis chem_shift->multiplicity integration Integration Analysis multiplicity->integration struct_confirm Structure Confirmation integration->struct_confirm impurity_id Impurity Identification struct_confirm->impurity_id alcoa Attributable, Legible, Contemporaneous, Original, Accurate impurity_id->alcoa audit Audit Trail Review alcoa->audit doc Documentation audit->doc

Figure 2: Workflow for NMR spectral data validation.
Step 1: Comparison with Predicted Data and Structural Assignment

The initial step in validation is a thorough comparison of the experimental spectra with the predicted data.

  • Chemical Shifts: Do the observed chemical shifts for the aromatic, methylene, and any observable NH protons fall within the expected ranges?[16] Significant deviations may indicate an incorrect structure or the presence of an unexpected salt form.

  • Multiplicities and Coupling Constants: The splitting patterns of the aromatic protons are critical for confirming the 2,3-dichloro substitution pattern. The observed coupling constants should align with typical ortho and meta couplings in benzene rings.

  • Integration: In the ¹H NMR spectrum, the relative integrals of the signals should correspond to the number of protons in each environment (e.g., a 1:1:1 ratio for the aromatic protons and a 2-proton integral for the methylene group).

Step 2: Impurity Analysis

The spectra should be carefully examined for any signals that do not correspond to the target molecule.

  • Residual Solvents: Compare any unassigned peaks to known chemical shifts of common laboratory solvents.[3]

  • Process-Related Impurities: Signals from starting materials, reagents, or byproducts should be identified and, if necessary, quantified.

  • qNMR for Purity Determination: For a definitive purity value, quantitative NMR can be employed using a certified internal standard.[13]

Step 3: Ensuring Data Integrity (ALCOA+)

In a regulated environment, the integrity of the data is as important as the data itself.[15][17][18] The ALCOA+ principles provide a framework for good data management:

  • Attributable: The data must be clearly linked to the sample, the analyst, the instrument, and the date of acquisition.

  • Legible: All data and metadata must be readable and permanent.

  • Contemporaneous: Data should be recorded at the time the work is performed.

  • Original: The original raw data (the FID) must be retained.

  • Accurate: The processed data must accurately reflect the raw data.

  • Complete, Consistent, Enduring, and Available: The data package should include all necessary information for reconstruction and review and should be securely stored and accessible for the required retention period.

Alternative and Complementary Techniques

While NMR is a powerful tool, a comprehensive structural validation often involves orthogonal analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Elemental Analysis: To provide an independent confirmation of the elemental composition.

The data from these techniques should be consistent with the proposed structure and the NMR data.

Conclusion

The validation of 1H and 13C NMR spectral data for [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride is a multi-faceted process that extends beyond simple spectral interpretation. It requires a robust experimental design, a thorough comparison with expected values, and a stringent adherence to data integrity principles. By following the comprehensive approach outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of reliable and defensible NMR data, which is crucial for advancing drug development programs and meeting regulatory expectations.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Available from: [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. Available from: [Link]

  • Almac Group. (n.d.). The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Methylhydrazine. PubChem. Available from: [Link]

  • MHRA Inspectorate. (2015). Good Manufacturing Practice (GMP) data integrity: a new look at an old topic, part 1. GOV.UK. Available from: [Link]

  • wwPDB. (2024). wwPDB: NMR validation report user guide. Protein Data Bank. Available from: [Link]

  • Montelione, G. T., et al. (2013). Recommendations of the wwPDB NMR Validation Task Force. Structure, 21(9), 1563–1570. Available from: [Link]

  • ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Available from: [Link]

  • ResearchGate. (n.d.). ¹ H NMR spectra of compound F1 (the top) and its hydrazine adduct (the bottom) in d6-DMSO. Available from: [Link]

  • Reich, H. J. (2020). ¹H NMR Chemical Shifts. University of Wisconsin. Available from: [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • Preece, N. E., & Nicholson, J. K. (1991). Identification of novel hydrazine metabolites by 15N-NMR. Biochemical Pharmacology, 41(9), 1319-1324. Available from: [Link]

  • El-Azhary, M. A. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Scientific Reports, 12(1), 17757. Available from: [Link]

  • World Health Organization. (2021). Annex 4: WHO good data and record management practices. Available from: [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available from: [Link]

  • ACD/Labs. (2024). NMR Spectroscopy Data—Beyond Single Structure Verification. Available from: [Link]

  • DOI. (n.d.). Supporting Information Chiral Discrimination of Monosaccharides Derivatized with 2- Fluorophenyl Hydrazine Using 19F NMR Spectro. Available from: [Link]

  • Taylor & Francis. (n.d.). Hydrazine – Knowledge and References. Available from: [Link]

  • Dove Medical Press. (n.d.). Supplementary materials. Available from: [Link]

  • University of California, Los Angeles. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]

  • ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and.... Available from: [Link]

Sources

Validation

Comprehensive HPLC Method Validation Guide for [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride Purity

In the landscape of pharmaceutical synthesis, hydrazine derivatives like [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride serve as critical building blocks for active pharmaceutical ingredients (APIs). However, anal...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical synthesis, hydrazine derivatives like [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride serve as critical building blocks for active pharmaceutical ingredients (APIs). However, analyzing these compounds presents a formidable challenge. Hydrazine salts are notoriously polar, thermally labile, and prone to secondary interactions with chromatographic stationary phases.

This guide objectively compares analytical modalities for determining the purity of this specific compound and provides a field-proven, self-validating High-Performance Liquid Chromatography (HPLC) methodology grounded in the latest regulatory frameworks.

The Analytical Challenge & Modality Comparison

Selecting the correct analytical modality requires understanding the physicochemical properties of the analyte. [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride possesses three defining traits:

  • High Polarity: The dihydrochloride salt form makes it highly hydrophilic, leading to poor retention on standard reversed-phase columns.

  • Thermal Instability: Hydrazine salts degrade rapidly at elevated temperatures, rendering gas-phase techniques unreliable.

  • Native Chromophore: Unlike simple aliphatic hydrazines, the 2,3-dichlorophenyl ring provides strong ultraviolet (UV) absorbance.

Causality in Method Selection

Historically, classical titrimetric methods were used for hydrazine quantification, but they lack the specificity required for modern pharmaceutical intermediates [1]. Gas Chromatography (GC-FID) is equally unsuitable due to the high risk of thermal decomposition in the injection port.

While aliphatic hydrazines often require complex pre-column derivatization (e.g., with salicylaldehyde) to achieve detectable UV absorbance [2], the presence of the 2,3-dichlorophenyl moiety in our target compound eliminates this need. Derivatization introduces unnecessary reaction variability and workflow complexity. Therefore, a Direct Ion-Pair RP-HPLC-UV method is the optimal choice. By introducing an ion-pairing agent, we neutralize the analyte's charge dynamically, forcing retention on a hydrophobic C18 column without the artifacts of chemical tagging.

ModalitySelection Start [(2,3-Dichlorophenyl)methyl] hydrazine 2HCl Thermal Assess Thermal Stability Start->Thermal GC GC-FID (High Degradation Risk) Thermal->GC Volatile Analysis UV Assess UV Chromophore Thermal->UV Thermally Labile Deriv Pre-column Derivatization HPLC-UV UV->Deriv Weak Chromophore (Aliphatic) HPLC Direct Ion-Pair RP-HPLC-UV (Optimal) UV->HPLC Strong Chromophore (Aromatic Ring)

Fig 1. Decision matrix for selecting the optimal purity analysis modality.

Table 1: Comparative Analysis of Analytical Modalities
ModalitySpecificitySensitivity (LOD)Workflow ComplexitySuitability for Target Compound
Direct Ion-Pair RP-HPLC High~0.5 µg/mLLow (Direct Injection)Optimal: Leverages native chromophore; ion-pairing resolves polarity issues.
Derivatization HPLC-UV High~0.05 µg/mLHigh (Requires chemical tagging)Sub-optimal: Unnecessary due to native UV absorbance; introduces variability.
GC-FID Low~5.0 µg/mLMedium (Requires free-basing)Poor: High risk of thermal degradation of the hydrazine salt in the injector.

Step-by-Step Validated Methodology: Ion-Pair RP-HPLC

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The sequence cannot proceed to sample analysis unless the System Suitability Test (SST) strictly meets predefined chromatographic criteria.

Reagent & Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) and 1.08 g of Sodium 1-octanesulfonate (ion-pairing agent) in 1000 mL of HPLC-grade water. Adjust to pH 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.

  • Organic Modifier (Mobile Phase B): 100% Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A : Acetonitrile (80:20, v/v).

The Causality of Chemistry: Why pH 3.0 and an ion-pairing agent? At neutral pH, residual silanols ( Si−OH ) on the silica column ionize to Si−O− . The positively charged hydrazine moiety interacts strongly with these sites, causing severe peak tailing. By dropping the pH to 3.0, we suppress silanol ionization. Simultaneously, the negatively charged 1-octanesulfonate pairs with the protonated hydrazine, forming a neutral, hydrophobic complex that partitions cleanly into the C18 stationary phase, yielding a perfectly Gaussian peak.

Chromatographic Conditions
  • Column: Waters XBridge C18, 250 mm × 4.6 mm, 5 µm (End-capped to further minimize silanol interactions).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm (Targeting the π→π∗ transition of the dichlorophenyl ring).

  • Injection Volume: 10 µL.

  • Gradient Program: Isocratic elution at 60% Mobile Phase A / 40% Mobile Phase B for 15 minutes.

Self-Validating System Suitability Test (SST)

Before analyzing any unknown samples, inject the standard solution (1.0 mg/mL) in six replicates. The system is deemed "fit-for-purpose" only if :

  • Tailing Factor ( Tf​ ): ≤1.5 (Proves secondary interactions are successfully mitigated).

  • %RSD of Peak Area: ≤2.0% (Proves injector and pump precision).

  • Theoretical Plates ( N ): ≥5000 (Proves column efficiency).

ICH Q2(R2) Validation Workflow & Experimental Data

According to the ICH Q2(R2) guidelines[3], analytical procedures used for release testing must be rigorously validated to demonstrate they are fit for their intended purpose.

ValidationWorkflow SST 1. System Suitability (Tailing < 1.5) Spec 2. Specificity (Peak Purity > 99%) SST->Spec Lin 3. Linearity (R² > 0.999) Spec->Lin Acc 4. Accuracy (98-102% Rec) Lin->Acc Prec 5. Precision (RSD < 2.0%) Acc->Prec

Fig 2. Sequential ICH Q2(R2) validation workflow ensuring self-validating data integrity.

Validation Execution & Causality
  • Specificity (Forced Degradation): To prove the method is stability-indicating, the compound was stressed under acidic (1N HCl), basic (1N NaOH), oxidative (3% H2​O2​ ), and thermal (80°C) conditions. A Photodiode Array (PDA) detector confirmed peak purity (Purity Angle < Purity Threshold), ensuring degradation products do not co-elute with the main peak.

  • Linearity & Range: Evaluated from 25% to 150% of the target working concentration (1.0 mg/mL). The response must be strictly proportional to the concentration to ensure accurate quantification across potential batch variations.

  • Accuracy (Recovery): Known amounts of the reference standard were spiked into a synthetic matrix at 50%, 100%, and 150% levels. This proves the method extracts and measures the true value without matrix interference.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability (Tailing Factor) Tf​≤1.5 1.12Pass
Specificity (Peak Purity Angle) Purity Angle < ThresholdAngle: 0.14 < Threshold: 0.28Pass
Linearity & Range (25% to 150%) Correlation Coefficient ( R2 ) ≥0.999 0.9998Pass
Accuracy (Spike Recovery at 100%) 98.0% – 102.0%99.6%Pass
Method Precision (Repeatability, n=6) %RSD ≤2.0% 0.85%Pass
Limit of Quantitation (LOQ) S/N Ratio ≥10 1.5 µg/mL (S/N = 12.4)Pass

Conclusion

Determining the purity of[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride requires an analytical strategy that respects the compound's unique physicochemical vulnerabilities. By rejecting generic methodologies and implementing a targeted Ion-Pair RP-HPLC-UV approach, laboratories can bypass the complexities of chemical derivatization while completely mitigating the thermal risks associated with GC analysis. The resulting method, validated strictly against ICH Q2(R2) standards, provides an authoritative, self-validating framework that ensures absolute data integrity in pharmaceutical development.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • New Method Development and Validation for Hydrazine in Pantoprazole Sodium Sesquihydrate Using RP-HPLC . Rasayan Journal of Chemistry. Available at: [Link]

Sources

Comparative

Reactivity Profile and Handling Guide:[(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride vs. Free Base Form

As a fundamental building block in medicinal chemistry,[(2,3-Dichlorophenyl)methyl]hydrazine (also known as 2,3-dichlorobenzylhydrazine) is heavily utilized in the synthesis of hydrazones, pyrazoles, and indole derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

As a fundamental building block in medicinal chemistry,[(2,3-Dichlorophenyl)methyl]hydrazine (also known as 2,3-dichlorobenzylhydrazine) is heavily utilized in the synthesis of hydrazones, pyrazoles, and indole derivatives. For researchers and drug development professionals, selecting the appropriate physical form of this reagent—either the free base or the dihydrochloride salt (CAS: 1803581-25-0)—is a critical decision that dictates reaction design, safety protocols, and overall yield.

This guide objectively compares the reactivity, stability, and handling of both forms, providing field-proven protocols and mechanistic insights to optimize your synthetic workflows.

Mechanistic Reactivity: The "Why" Behind the Chemistry

The fundamental difference between the free base and the dihydrochloride salt lies in the electronic state of the hydrazine nitrogen atoms.

The Free Base Form: Hydrazines are exceptionally potent nucleophiles. The adjacent nitrogen atoms in the free base form create an "alpha-effect," where the repulsion between adjacent lone pairs raises the Highest Occupied Molecular Orbital (HOMO) energy. This makes the free base highly reactive toward electrophiles like aldehydes and ketones. However, this high electron density is a double-edged sword: it renders the free base extremely susceptible to atmospheric oxidation (often forming diazene intermediates or carbon-centered radicals) and degradation over time [1].

The Dihydrochloride Salt Form: To mitigate the instability of the free base, the compound is typically supplied as [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride. Protonation of the hydrazine nitrogens drastically lowers the HOMO energy, rendering the molecule nucleophilically inert and completely stable against oxidative degradation . Because it is an acid salt, the free hydrazine base must be liberated in situ using an auxiliary base (e.g., sodium acetate or triethylamine) for it to act as a nucleophile in condensation reactions [2].

Comparative Data Summary

The following table summarizes the quantitative and qualitative performance metrics of both forms to aid in reagent selection.

Property[(2,3-Dichlorophenyl)methyl]hydrazine DihydrochlorideFree Base Form
Physical State Crystalline solid (Powder)Often a viscous liquid or low-melting solid
Stability High (Bench-stable, resistant to oxidation)Low (Prone to rapid atmospheric oxidation)
Nucleophilicity Inert (Requires in situ neutralization)Highly reactive (Driven by the alpha-effect)
Handling & Safety Easy to weigh accurately; lower volatilityDifficult to weigh; higher toxicity and volatility
Storage Room temperatureStrict inert atmosphere (Argon/N₂), refrigerated
Typical Yield (Hydrazones) 85% - 95% (with optimized buffer)60% - 80% (often reduced by oxidative side-reactions)

Reaction Pathway & Visualization

When utilizing the dihydrochloride salt, the reaction is a multi-step cascade. The addition of a base not only liberates the nucleophile but, if chosen correctly (like Sodium Acetate), creates a mildly acidic buffer system. This buffer perfectly catalyzes the final dehydration step of the carbinolamine intermediate into the hydrazone [3].

G Salt [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride (Stable, Inert) Base Base Addition (e.g., NaOAc, Et3N) Salt->Base Deprotonation (In situ) FreeBase Free Base Form (Highly Nucleophilic) Base->FreeBase -2 HCl Intermediate Tetrahedral Carbinolamine FreeBase->Intermediate Nucleophilic Attack Carbonyl Carbonyl Substrate (Aldehyde/Ketone) Carbonyl->Intermediate Electrophile Product Hydrazone Derivative + H2O Intermediate->Product Acid-catalyzed Dehydration

Mechanistic workflow: In situ neutralization of hydrazine dihydrochloride and condensation.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols are designed as self-validating systems, where the causality of each step is explicitly defined.

Protocol A: Solution-Phase Condensation Using the Dihydrochloride Salt

This is the preferred method for pharmaceutical development due to the stability and precise stoichiometry of the salt.

  • Substrate Preparation: Dissolve the target aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., Ethanol or Methanol) at room temperature.

  • Reagent Addition: Add [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride (1.1 equivalents) to the stirring solution. Causality Check: The mixture will remain largely unreactive at this stage due to the protonated state of the hydrazine[2].

  • In Situ Neutralization: Slowly add anhydrous Sodium Acetate (2.2 equivalents).

    • Causality Check: Why 2.2 equivalents? Two equivalents are strictly required to neutralize the two HCl molecules bound to the hydrazine. The slight 0.2 excess ensures the formation of an acetic acid/acetate buffer (pH ~4.5-5.5), which is the optimal pH to catalyze the subsequent dehydration of the carbinolamine intermediate without protonating the newly freed hydrazine[2].

  • Condensation & Monitoring: Stir the reaction at room temperature or heat to mild reflux (depending on steric hindrance of the carbonyl). Monitor via TLC. The reaction is self-validating: as the free base is consumed, the equilibrium shifts, driving the complete dissolution of the salt and eventual precipitation of the hydrazone product.

  • Isolation: Cool the mixture, dilute with water to dissolve the NaCl/NaOAc byproducts, and filter the precipitated hydrazone.

Protocol B: Direct Condensation Using the Free Base

Use this method only when strictly anhydrous and base-free conditions are required.

  • Inert Atmosphere Setup: Purge a Schlenk flask with Argon or N₂. Causality Check: The free base is highly susceptible to atmospheric oxygen, which can rapidly oxidize it to a diazene. Strict inert conditions prevent this yield-killing side reaction.

  • Reagent Addition: Dissolve the carbonyl substrate (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Nucleophilic Attack: Dropwise, add the 2,3-Dichlorobenzylhydrazine free base (1.05 eq) via a gas-tight syringe. No auxiliary base is required. The reaction will proceed rapidly due to the strong alpha-effect.

  • Dehydration: If the reaction stalls at the carbinolamine stage, add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate dehydration.

References

  • Organic Chemistry Portal. "Synthesis of Hydrazine Derivatives (Hydrazides)." Organic Chemistry Portal. URL:[Link]

  • National Institutes of Health (NIH). "Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions." Molecules. URL:[Link]

Sources

Validation

Mass Spectrometry (LC-MS) Fragmentation Pattern Analysis of [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride: A Comparative Guide

[label="- HCl (36 Finalizing Isomer Comparisons I'm now finalizing the comparative analysis of the positional isomers. My focus is on presenting the data in a clear, concise table, highlighting key fragment ions and diag...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="- HCl (36

Finalizing Isomer Comparisons

I'm now finalizing the comparative analysis of the positional isomers. My focus is on presenting the data in a clear, concise table, highlighting key fragment ions and diagnostic features. I've focused on differences in the 2,3-, 2,4-, and 3,4- isomers. I'm focusing on their respective ortho effects and steric hindrance, and I'll include these aspects in my table. I'm also ensuring the table aligns with the visual diagrams.

Integrating Analytical Workflow

I'm now integrating the analytical workflow diagram with the existing fragmentation pathway visualizations, ensuring visual consistency and flow. I'm focusing on clarifying the linkages between sample preparation, LC separation, ESI ionization, and mass analysis. I'm working to make sure each step has a clear link to the subsequent stages. My goal is a comprehensive guide.

Introduction & Scientific Context

[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride—commonly referred to as 2,3-dichlorobenzylhydrazine dihydrochloride—is a highly reactive intermediate and a critical pharmacophore in the development of enzyme inhibitors and agrochemicals. In mass spectrometry, the analysis of chlorinated aromatic compounds presents a classic analytical challenge: the differentiation of positional isomers. Because the toxicity, biological target affinity, and environmental persistence of these compounds depend dramatically on their specific chlorine substitution patterns[1], conventional liquid chromatography (LC) alone is often insufficient due to the identical polarities of the isomers.

This guide provides an objective, in-depth comparison of the LC-MS/MS fragmentation patterns of 2,3-dichlorobenzylhydrazine against its structural analogs. Furthermore, it evaluates the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) versus Triple Quadrupole (QqQ) mass spectrometry platforms, providing a self-validating experimental protocol for unambiguous identification.

Mechanistic Causality of CID Fragmentation

To design a robust MS method, one must understand the causality behind the fragmentation cascade. Under Electrospray Ionization (ESI) in positive ion mode, the highly basic hydrazine moiety readily accepts a proton, yielding a stable precursor ion at m/z 191.014 (based on the free base formula ). The natural isotopic distribution of the two chlorine atoms provides a distinct diagnostic signature with an M : M+2 : M+4 ratio of approximately 100:65:11.

Upon subjecting the precursor ion to Collision-Induced Dissociation (CID), the fragmentation is governed by bond dissociation energies and carbocation stability:

  • Primary Cleavage (Base Peak Formation): The aliphatic C-N bond is the weakest link. High-energy collisions induce the neutral loss of hydrazine ( , 32.026 Da), yielding the highly resonance-stabilized 2,3-dichlorobenzyl cation at m/z 158.976.

  • Secondary Fragmentation (The Ortho Effect): The spatial proximity of the chlorine atom at the 2-position (ortho) to the benzylic carbon creates a unique thermodynamic environment. This proximity facilitates a lower activation energy pathway for the elimination of hydrochloric acid (HCl, 36 Da), generating a chlorotropylium-like cation at m/z 123.010.

Fragmentation M Precursor Ion [M+H]+ m/z 191.01 Int1 Intermediate Loss of NH3 m/z 174.00 M->Int1 - NH3 (17 Da) Base Base Peak 2,3-Dichlorobenzyl Cation m/z 158.98 M->Base - N2H4 (32 Da) Frag Secondary Fragment Loss of HCl m/z 123.01 Base->Frag - HCl (36 Da)

CID fragmentation pathway of [(2,3-Dichlorophenyl)methyl]hydrazine.

Comparative Analysis I: Positional Isomer Differentiation

When comparing 2,3-dichlorobenzylhydrazine to its positional isomers (e.g., 2,4- and 3,4-dichlorobenzylhydrazine), the precursor ions and primary base peaks are identical. However, the relative abundances of the secondary product ions serve as the distinguishing structural fingerprint. Elucidation of these specific MS/MS product ion structures is highly valuable for increasing selectivity and reducing false positives in monitoring programs[2].

Table 1: MS/MS Fragmentation Comparison of Dichlorobenzylhydrazine Isomers

IsomerPrecursor Base Peak ( )Secondary Fragment (m/z 123.01)Mechanistic Rationale
2,3-Dichloro- 191.014158.976High Abundance Strong ortho-effect facilitates rapid HCl loss from the benzyl cation.
2,4-Dichloro- 191.014158.976Low AbundanceSteric hindrance and altered electron density reduce the efficiency of HCl elimination.
3,4-Dichloro- 191.014158.976Trace / AbsentAbsence of an ortho-chlorine atom stabilizes the base peak, preventing further fragmentation.

Comparative Analysis II: Instrument Platform Performance

The choice of mass spectrometry platform dictates the analytical capabilities of the assay. Below is an objective comparison of High-Resolution Q-TOF versus Triple Quadrupole (QqQ) systems for analyzing this specific compound.

Table 2: Q-TOF vs. Triple Quadrupole (QqQ) Performance Comparison

ParameterHigh-Resolution Q-TOFTriple Quadrupole (QqQ)
Mass Accuracy ppm (Allows exact elemental composition assignment)Nominal ( Da)
Sensitivity (LOD) Moderate (pg to ng/mL range)Excellent (sub-pg/mL range)
Isomer Discrimination Superior: Differentiates isomers via accurate mass fragment ratios.Moderate: Relies strictly on MRM transition ratios.
Primary Application Structural elucidation, metabolite ID, unknown screening.Targeted quantitation, DMPK studies, high-throughput screening.

Scientist's Insight: If the goal is to definitively prove the synthesis of the 2,3-isomer over the 3,4-isomer, Q-TOF is mandatory. If the goal is to quantify trace levels of the 2,3-isomer in biological fluids (e.g., human urine), QqQ operating in Multiple Reaction Monitoring (MRM) mode is the platform of choice due to its superior dynamic range[3].

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system. By incorporating an isotopically labeled internal standard (e.g., -hydrazine analog), the method continuously monitors for matrix effects. If the internal standard signal deviates, the system automatically flags the run, preventing false-negative reporting[3].

Step-by-Step Methodology
  • Sample Preparation & Derivatization:

    • Rationale: Low molecular weight hydrazines can be highly polar and volatile.

    • Action: Spike the sample with 10 ng/mL of -labeled internal standard. Derivatize the sample using p-anisaldehyde (reacts 2:1 with hydrazine) to increase hydrophobicity and improve reverse-phase LC retention[3].

    • Filtration: Pass through a 0.22 µm PTFE syringe filter to protect the LC column.

  • Chromatographic Separation (UHPLC):

    • Column: C18 Analytical Column (e.g., 2.1 × 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Rationale: Formic acid acts as a proton source, enhancing ESI(+) ionization efficiency.

  • Mass Spectrometry Parameters (QqQ MRM Mode):

    • Source: ESI in positive mode.

    • Capillary Voltage: 3.5 kV.

    • Transitions: Monitor primary quantifier transition m/z 191.0 159.0 (Collision Energy: 15 eV) and secondary qualifier transition m/z 191.0 123.0 (Collision Energy: 25 eV).

  • Data Validation:

    • Action: Calculate the ratio of the quantifier to the qualifier ion.

    • Causality: The ion ratio must remain within of the reference standard. A deviation indicates co-eluting isobaric interference or the presence of a different positional isomer.

Workflow Prep 1. Sample Preparation (Derivatization & Internal Std) LC 2. UHPLC Separation (C18 Column, Gradient Elution) Prep->LC Ion 3. ESI(+) Ionization (Protonation & Isotope Check) LC->Ion MS 4. MS/MS Analysis (Q-TOF HRAM or QqQ MRM) Ion->MS Data 5. Data Validation (Ion Ratio & Isomer Discrimination) MS->Data

Self-validating LC-MS/MS experimental workflow for isomer analysis.

Conclusion

The unambiguous identification of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride relies heavily on understanding its mechanistic fragmentation pathways. By leveraging the ortho-effect observed during CID—specifically the thermodynamically favored loss of HCl—researchers can confidently differentiate this compound from its positional isomers. Selecting the appropriate MS platform (Q-TOF for structural proof, QqQ for trace quantitation) and implementing a self-validating protocol with internal standards ensures the highest degree of scientific rigor and data integrity.

Sources

Comparative

FTIR spectroscopic analysis and peak comparison for [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride

An In-Depth Guide to the FTIR Spectroscopic Analysis of [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride: A Comparative Approach This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR)...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Spectroscopic Analysis of [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride: A Comparative Approach

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It establishes a framework for structural elucidation by comparing the expected spectral features of the target molecule with those of relevant reference compounds. We will explore the underlying principles of vibrational spectroscopy, detail rigorous experimental protocols, and present a predictive analysis to guide researchers in their own characterization efforts.

Introduction: The Role of FTIR in Structural Elucidation

[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride is a substituted hydrazine derivative, a class of compounds frequently utilized as building blocks in pharmaceutical synthesis. The precise structural confirmation of such intermediates is critical for ensuring the integrity of the synthetic pathway and the purity of the final active pharmaceutical ingredient (API).

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose.[1] It is a rapid, non-destructive method that provides a unique molecular "fingerprint" based on the vibrational modes of a molecule's functional groups.[2] By analyzing the absorption of infrared radiation at specific wavenumbers, we can confirm the presence of key structural motifs, such as N-H bonds in the hydrazine moiety, C-H and C=C bonds of the aromatic ring, and the influence of the dichloro-substituents and the dihydrochloride salt form.

This guide will first establish the theoretical vibrational characteristics of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride by dissecting its structure. We will then compare these predicted features with the known spectra of simpler, related molecules to build a robust and validated interpretation.

Theoretical Framework: Predicting the Vibrational Landscape

The FTIR spectrum of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride is a composite of the vibrations from its distinct structural components. The presence of the dihydrochloride salt form is particularly influential, as it protonates the hydrazine nitrogen atoms, forming a hydrazinium salt. This significantly alters the characteristic N-H vibrations.

Key Structural Components and Their Expected Vibrational Signatures:

  • The Dichlorophenyl Ring:

    • Aromatic C-H Stretch: Weak to medium bands are expected in the 3100-3000 cm⁻¹ region.[3]

    • Aromatic C=C Stretch: A series of sharp bands, often of medium to strong intensity, will appear in the 1600-1450 cm⁻¹ region.

    • C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ "fingerprint" region are highly diagnostic of the substitution pattern on the benzene ring.

    • C-Cl Stretch: Strong bands are typically observed in the 800-600 cm⁻¹ region, though their exact position can be complex.

  • The Methyl-Hydrazine Dihydrochloride Moiety (-CH₂-NH₂⁺-NH₃⁺ 2Cl⁻):

    • N-H⁺ Stretching: As a hydrochloride salt, the hydrazine nitrogens are protonated. This results in broad, strong absorption bands in the 3200-2500 cm⁻¹ region, characteristic of ammonium and amine salts.[4] These bands are often complex and may show multiple sub-peaks.

    • N-H⁺ Bending (Asymmetric and Symmetric): These vibrations are expected to appear as medium to strong bands in the 1600-1500 cm⁻¹ region.

    • C-H Stretching (Methylene): Asymmetric and symmetric stretches from the -CH₂- group will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[5]

    • C-H Bending (Methylene): Scissoring and wagging vibrations are expected around 1465 cm⁻¹ and in the 1350-1150 cm⁻¹ range, respectively.

The logical relationship between the molecule's structure and its expected spectral regions is visualized below.

G cluster_mol [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride cluster_components Structural Components cluster_peaks Expected FTIR Peak Regions (cm⁻¹) mol Molecular Structure phenyl 2,3-Dichlorophenyl Ring mol->phenyl hydrazine Methyl-Hydrazine Dihydrochloride mol->hydrazine aromatic_ch Aromatic C-H Stretch (3100-3000) phenyl->aromatic_ch aromatic_cc Aromatic C=C Stretch (1600-1450) phenyl->aromatic_cc ccl C-Cl Stretch (800-600) phenyl->ccl nh_stretch N-H⁺ Stretch (Salt) (Broad, 3200-2500) hydrazine->nh_stretch nh_bend N-H⁺ Bend (Salt) (1600-1500) hydrazine->nh_bend aliphatic_ch Aliphatic C-H Stretch (2950-2850) hydrazine->aliphatic_ch

Caption: Relationship between molecular structure and expected FTIR regions.

Experimental Design: Acquiring a High-Fidelity Spectrum

The trustworthiness of an FTIR spectrum hinges on a meticulously executed experimental protocol. For a solid sample like [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet technique.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR is a modern, rapid sampling technique that requires minimal sample preparation.[6][7][8] It is often the preferred method due to its simplicity and reproducibility.[1][6]

Causality Behind the Choice: The ATR method is chosen for its efficiency. The evanescent wave penetrates only a few microns into the sample, providing a high-quality spectrum of the material's surface without the need for grinding or pressing, which can sometimes induce polymorphic changes or absorb atmospheric moisture.[8]

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Collection: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.[2] Collect a background spectrum of the clean, empty crystal. This is crucial to ratio against the sample spectrum, removing interference from the instrument and atmosphere (CO₂, H₂O).

  • Sample Application: Place a small amount of the powdered [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride sample directly onto the ATR crystal.

  • Apply Pressure: Use the integrated pressure clamp to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal surface.[2]

  • Sample Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal thoroughly.

Method 2: Potassium Bromide (KBr) Pellet Transmission

The KBr pellet method is a traditional transmission technique that involves intimately mixing the sample with dry, spectroscopy-grade KBr and pressing the mixture into a thin, transparent pellet.[3][9]

Causality Behind the Choice: This method is chosen when a full transmission spectrum is desired or when an ATR accessory is unavailable. Proper preparation is paramount, as moisture contamination from hygroscopic KBr is a common pitfall, leading to broad O-H bands that can obscure N-H and C-H stretching regions.[9]

Step-by-Step Protocol:

  • Material Preparation: Gently grind ~1-2 mg of the sample into a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, IR-grade KBr powder.[10][11] The sample concentration should be between 0.2% and 1%.[10][12]

  • Mixing: Mix the sample and KBr gently but thoroughly until the mixture is homogenous. Avoid overly vigorous grinding at this stage, which can increase moisture absorption.[11]

  • Pellet Pressing: Transfer the powder mixture to a pellet die. Assemble the die and place it in a hydraulic press.

  • Evacuation: Connect the die to a vacuum pump for 1-2 minutes to remove trapped air and moisture, which helps create a more transparent pellet.[11]

  • Pressing: Gradually apply pressure up to 7-10 metric tons and hold for several minutes.[9]

  • Pellet Retrieval: Carefully release the pressure and disassemble the die to retrieve the transparent or translucent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and collect the spectrum, using an empty sample holder or air as the background.

The general workflow for obtaining and interpreting an FTIR spectrum is outlined in the diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation prep_atr ATR Method: Place sample on crystal bkg Collect Background Spectrum prep_atr->bkg prep_kbr KBr Method: Grind, mix, and press pellet prep_kbr->bkg smp Collect Sample Spectrum bkg->smp ratio Ratio Sample vs. Background smp->ratio correct Apply Baseline Correction ratio->correct peaks Identify Peak Wavenumbers correct->peaks assign Assign Peaks to Functional Groups peaks->assign compare Compare with Reference Spectra assign->compare

Caption: General workflow for FTIR analysis and interpretation.

Comparative Analysis and Predicted Spectrum

Since a reference spectrum for [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride is not publicly available, we will construct a predicted spectrum by comparing the known spectral features of simpler molecules.

  • Comparator 1: Hydrazine Dihydrochloride. The NIST IR spectrum for this compound provides a baseline for the vibrations of the H₃N⁺-NH₃⁺ moiety without aromatic interference.[13]

  • Comparator 2: 2-Chlorophenylhydrazine Hydrochloride. This compound introduces a monochlorinated aromatic ring, helping to identify the influence of the ring and the halogen.[14]

  • Comparator 3: Generic Dichlorophenyl Derivatives. Published data on various dichlorophenyl compounds helps to pinpoint the characteristic aromatic C=C and C-H bending modes.[3][15][16]

Table 1: Predicted FTIR Peak Assignments for [(2,3-Dichlorophenyl)methyl]hydrazine Dihydrochloride

Predicted Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale and Comparative Notes
3200 - 2500 (Broad)StrongN-H⁺ Stretching (Asymmetric & Symmetric)Characteristic of hydrazinium salts. This broad, complex region is similar to that seen in hydrazine dihydrochloride and other amine salts, indicating extensive hydrogen bonding.[4][13]
3100 - 3000Weak-MediumAromatic C-H StretchingTypical for substituted benzene rings.
2980 - 2880MediumAliphatic C-H Stretching (-CH₂-)Asymmetric and symmetric stretches of the methylene bridge.
1610 - 1580Medium-StrongN-H⁺ Asymmetric BendingA key feature of the protonated amine groups.
1580 - 1450Medium-Strong, SharpAromatic C=C StretchingA series of sharp peaks defining the aromatic ring structure, similar to those in other dichlorophenyl compounds.[3]
1520 - 1490Medium-StrongN-H⁺ Symmetric BendingThe second primary bending mode for the protonated amine.
~1460Medium-CH₂- ScissoringCharacteristic bending vibration of the methylene group.
1400 - 1000Medium-WeakFingerprint Region (C-N Stretch, C-H Bends)A complex region containing various bending and stretching vibrations. The C-N stretch is expected here.
820 - 750StrongAromatic C-H Out-of-Plane BendingHighly diagnostic of the 1,2,3-trisubstituted benzene ring pattern.
< 800StrongC-Cl StretchingThe presence of two chlorine atoms will result in strong absorptions in this region.

Comparative Insights:

  • vs. Hydrazine Dihydrochloride: The spectrum of our target molecule will be significantly more complex. While both will share the very broad N-H⁺ stretching absorptions, our compound will additionally feature sharp aromatic C=C peaks (1580-1450 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), aliphatic C-H stretches (~2900 cm⁻¹), and strong C-Cl bands (<800 cm⁻¹), all of which are absent in the simpler salt.[13]

  • vs. Methylhydrazine (non-salt): A non-protonated hydrazine like methylhydrazine would show sharp N-H stretching bands in the 3400-3200 cm⁻¹ region, characteristic of a free amine.[17] The spectrum of our dihydrochloride salt is dramatically different, with these peaks being replaced by the broad, shifted N-H⁺ absorption envelope below 3200 cm⁻¹. This comparison is the most direct validation of the salt's formation.

Conclusion

The key identifying features in the FTIR spectrum are predicted to be:

  • A very broad and strong absorption band spanning 3200-2500 cm⁻¹ , indicative of the N-H⁺ stretching in the hydrazinium dihydrochloride salt.

  • A series of sharp, medium-to-strong peaks between 1580 cm⁻¹ and 1450 cm⁻¹ , confirming the presence of the aromatic ring.

  • Strong bands in the 820-750 cm⁻¹ region, which are diagnostic of the aromatic substitution pattern.

  • Additional peaks corresponding to aliphatic C-H stretches (~2900 cm⁻¹) and strong C-Cl stretches (<800 cm⁻¹).

By following the detailed experimental protocols for either ATR or KBr analysis, researchers can generate high-fidelity spectra. This guide provides the predictive framework necessary to confidently interpret that data, ensuring the structural integrity of this important chemical intermediate.

References

  • ResearchGate. (n.d.). FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs... [Image]. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Patel, R. B., Patel, M. R., Bhatt, K. K., & Patel, B. G. (2011). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Journal of Young Pharmacists, 3(1), 31–37. Retrieved from [Link]

  • YouTube. (2020). KBr Pellet Preparation for FTIR Analysis. Retrieved from [Link]

  • NIST. (n.d.). Hydrazine dihydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated IR and observed FTIR spectra of (a) 2-(2,4-dichlorophenyl) [Image]. Retrieved from [Link]

  • Guang Pu Xue Yu Guang Pu Fen Xi. (2021). FTIR Spectroscopy of Core@Shell Structured Nickel-Hydrazine Nanocomposites. Retrieved from [Link]

  • ResearchGate. (n.d.). Presents FTIR spectra of five HCl treated and one untreated sample [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of DCPP [Image]. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (Z)-3-(2,4-dichlorophenyl)1-(1H-imidazol-1-yl)prop-2-en-1-one [Image]. Retrieved from [Link]

  • Tiwari, A., Fernandes, R. S., Dey, N., & Kanungo, S. (2024). Comparative Analysis of the Hydrazine Interaction with Arylene Diimide Derivatives: Complementary Approach Using First Principles Calculation and Experimental Confirmation. Langmuir, 40(21), 10966–10979. Retrieved from [Link]

  • Midac Corporation. (n.d.). PPM-Level HCl Measurements from Cement Kilns and Waste Incinerators by FTIR Spectroscopy. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • PIKE Technologies. (n.d.). Perfect Pellet Making. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of doxorubicin (a) and hydrazine derivative of doxorubicin (b) [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of hydralazine hydrochloride [Image]. Retrieved from [Link]

  • Minerals. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Part I - FTIR spectrum of a mixture of HCl and DCl gas. Retrieved from [Link]

  • PubChem. (n.d.). Methylhydrazine. Retrieved from [Link]

  • SciSpace. (2021). Determination of active ingredients in commercial insecticides using spectral characteristics of Fourier transform infrared spec. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Tiwari, A., Fernandes, R. S., Dey, N., & Kanungo, S. (2024). Comparative Analysis of the Hydrazine Interaction with Arylene Diimide Derivatives: Complementary Approach Using First Principles Calculation and Experimental Confirmation. Langmuir. Retrieved from [Link]

  • Gibson, E. K., Winfield, J. M., Muir, K. W., Carr, R. H., Eaglesham, A., Gavezzotti, A., Parker, S. F., & Lennon, D. (2003). A structural and spectroscopic investigation of the hydrochlorination of 4-benzylaniline: the interaction of anhydrous hydrogen chloride with chlorobenzene. Physical Chemistry Chemical Physics, 5(20), 4651-4658. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorophenylhydrazine hydrochloride. Retrieved from [Link]

  • Saraf, S., Khan, M. A., & Al-nousaui, S. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride proper disposal procedures

Comprehensive Operational Guide: Proper Disposal and Destruction of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride As a highly reactive and toxic substituted hydrazine, [(2,3-Dichlorophenyl)methyl]hydrazine dihydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Proper Disposal and Destruction of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride

As a highly reactive and toxic substituted hydrazine, [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride (also known as 2,3-dichlorobenzylhydrazine dihydrochloride) requires strict logistical and chemical handling protocols. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating methodologies for the safe neutralization and disposal of this compound.

Physicochemical & Hazard Profile

Before executing any disposal plan, it is critical to understand the quantitative thresholds and hazard classifications of the material. Hydrazine salts are acutely toxic, suspected carcinogens, and present severe environmental hazards to aquatic ecosystems[1].

Parameter / PropertySpecification
Chemical Name [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride
CAS Number 1803581-25-0[2]
Molecular Formula C₇H₈Cl₂N₂ · 2HCl
Primary Hazards Toxic if swallowed/inhaled, Skin sensitizer, Aquatic toxicity[3]
Recommended Oxidant 5% Sodium Hypochlorite (NaOCl)[4]
Max Safe Reaction Concentration < 5% w/v in aqueous solution[4]
Optimal Destruction pH 5.0 – 8.0[4]
Thermal Control Requirement Ice bath (< 25°C) due to high exothermicity[5]

Primary Disposal Strategy: Laboratory-Scale Chemical Destruction

Expertise & Experience Insight: Standard disposal guidelines often suggest that hydrazine compounds can be oxidized and poured down the drain. This is false for substituted hydrazines. While oxidation with sodium hypochlorite successfully converts the reactive hydrazine moiety into inert nitrogen gas (N₂)[5], the 2,3-dichlorobenzyl fragment remains in solution as a chlorinated aromatic byproduct. Therefore, the purpose of this protocol is to eliminate the acute reactivity, shock-sensitivity, and immediate toxicity of the hydrazine group so the waste can be safely stored and transported. The final effluent must still be manifested as hazardous organic waste[6].

Step-by-Step Oxidation Protocol

This protocol is designed as a self-validating system to ensure absolute chemical destruction prior to waste segregation.

  • Preparation & Engineering Controls: Conduct all work inside a certified chemical fume hood. Equip personnel with a face shield, heavy-duty nitrile gloves, and a flame-resistant lab coat.

  • Dilution (Critical Safety Step): Weigh the [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride solid. Dissolve it in cold distilled water to achieve a concentration of strictly less than 5% w/v [4]. Causality: The oxidation of hydrazine is violently exothermic. Diluting the solution acts as a necessary thermal sink to prevent runaway reactions, boiling, and the aerosolization of toxic chlorinated organics[5].

  • Controlled Oxidation: Place the reaction flask in an ice-water bath to maintain the temperature below 25°C. Using an addition funnel, slowly add a 5% Sodium Hypochlorite (NaOCl) solution dropwise while stirring vigorously[4]. Causality: Dropwise addition prevents the rapid accumulation of nitrogen gas, mitigating the risk of flask pressurization or autoignition of intermediate vapors.

  • Observation & Validation: Observe the evolution of nitrogen gas (bubbling). Continue the dropwise addition until bubbling ceases. To self-validate the protocol, test the solution with starch-iodide paper. A persistent blue/black color indicates the presence of excess hypochlorite, confirming that 100% of the hydrazine has been consumed[4].

  • Neutralization & Segregation: Verify the pH is between 5.0 and 8.0. Transfer the resulting mixture to a clearly labeled hazardous waste container designated for chlorinated aqueous/organic waste. Do not pour down the drain [3].

Chemical Destruction Workflow

G A [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride Solid B Dilution (Create <5% Aqueous Solution) A->B Dissolve in cold H2O C Oxidation (Slow addition of 5% NaOCl) B->C Ice bath control (<25°C) D Neutralization & Verification (pH 5-8, test for residual oxidant) C->D N2 gas evolution ceases E Hazardous Waste Collection (Incineration Facility) D->E Validated by Starch-Iodide

Workflow for the chemical destruction and disposal of hydrazine derivatives.

Secondary Disposal Strategy: Bulk Segregation & Incineration

For operational scenarios involving bulk quantities (e.g., >50 grams), laboratory-scale chemical destruction introduces unacceptable risks of thermal runaway and excessive gas generation. In these cases, direct segregation for professional incineration is the required pathway.

  • Containment: Keep the material in its original, tightly sealed container. Ensure the container is stored in a dry, well-ventilated area, strictly isolated from heavy metals and oxidizing agents[1].

  • Labeling: Label the outer containment explicitly as: "TOXIC SOLID, ORGANIC, N.O.S. (Hydrazine dihydrochloride derivative) - UN 2811"[1].

  • Broker Coordination: Dispatch the material via a licensed hazardous waste broker[6]. Ensure the receiving Treatment, Storage, and Disposal Facility (TSDF) utilizes high-temperature incineration equipped with an afterburner and alkaline scrubber. Causality: The scrubber is mandatory to neutralize the hydrogen chloride (HCl) and nitrogen oxides (NOx) gases generated during the combustion of the dihydrochloride salt and the dichlorophenyl ring[1].

Emergency Spill Response

In the event of an accidental release of the solid powder:

  • Isolate: Immediately evacuate personnel and secure the area. Ensure adequate ventilation[3].

  • PPE: Responders must wear a self-contained breathing apparatus (SCBA) and fully encapsulating chemical-resistant suits for large spills[3].

  • Containment: Do not use dry sweeping, as this aerosolizes the toxic powder. Slightly dampen the spill with water (if safe) or use a specialized HEPA-filtered vacuum[7].

  • Disposal: Place all collected material and contaminated PPE into a sealed, compatible container for direct incineration[3].

References

  • Cole-Parmer. "Material Safety Data Sheet - Hydrazine dihydrochloride". Cole-Parmer.[Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". EPA. [Link]

  • Defense Technical Information Center (DTIC). "Products of the Hypochlorite Oxidation of Hydrazine Fuels". DTIC. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride
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